Product packaging for N-Myristoylglycine(Cat. No.:CAS No. 14246-55-0)

N-Myristoylglycine

Cat. No.: B554907
CAS No.: 14246-55-0
M. Wt: 285.42 g/mol
InChI Key: DYUGTPXLDJQBRB-UHFFFAOYSA-N
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Description

N-myristoylglycine is an N-acylglycine in which the acyl group is specified as myristoyl (tetradecanoyl). It has a role as a human urinary metabolite and a human blood serum metabolite. It is a N-acylglycine and a fatty amide. It is functionally related to a tetradecanoic acid. It is a conjugate acid of a N-myristoylglycinate.
This compound has been reported in Euglena gracilis with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO3 B554907 N-Myristoylglycine CAS No. 14246-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tetradecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGTPXLDJQBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162047
Record name N-Myristoylglycine
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Molecular Weight

285.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Myristoylglycine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14246-55-0
Record name N-Myristoylglycine
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URL https://commonchemistry.cas.org/detail?cas_rn=14246-55-0
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Record name N-Myristoylglycine
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Record name N-Myristoylglycine
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Record name N-MYRISTOYLGLYCINE
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Foundational & Exploratory

N-Myristoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14246-55-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoylglycine (CAS 14246-55-0), a lipidated amino acid, is a critical molecule in cellular biology and a compound of growing interest in therapeutic research. Structurally, it consists of a 14-carbon saturated fatty acid, myristic acid, linked to the N-terminus of a glycine residue.[1] This guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, biological functions, mechanisms of action, and applications. Detailed experimental protocols and visual diagrams of key pathways are included to support researchers in their study and application of this compound.

Physicochemical Properties

This compound is a white, solid powder at room temperature.[2] Its defining characteristic is the amphipathic nature imparted by the hydrophobic myristoyl chain and the hydrophilic glycine headgroup, influencing its solubility and biological interactions.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 14246-55-0[2][3]
Molecular Formula C₁₆H₃₁NO₃
Molecular Weight 285.42 g/mol
Appearance White powder / solid
Purity ≥95% to 100%
Melting Point ~60-70 °C
Decomposition Temp. 469 °C
Solubility DMF: 10 mg/mlDMSO: 10 mg/mlDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mlEthanol: 0.5 mg/ml
Storage Temperature -20°C to 8°C
InChI Key DYUGTPXLDJQBRB-UHFFFAOYSA-N
Synonyms Myristoyl-Gly-OH, N-Tetradecanoylglycine, NSC 622050

Synthesis and Manufacturing

This compound can be produced through both chemical and enzymatic methods.

  • Chemical Synthesis: The primary chemical method involves the acylation of glycine with myristoyl chloride. To enhance the solubility of myristoyl chloride during this reaction, co-solvents such as a 1:1 mixture of dimethylformamide (DMF) and dichloromethane (DCM) can be utilized. The reaction of myristic acid with glycine is another described method.

  • Enzymatic Synthesis: A highly specific method for producing N-myristoylated peptides involves the enzyme N-Myristoyltransferase (NMT). This enzyme catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a target peptide. This process can be achieved in recombinant systems like E. coli by co-expressing NMT with the target protein, yielding significant quantities of the myristoylated product.

Biological Role and Mechanism of Action

This compound plays a dual role in cellular processes: as a key component in post-translational modification and as an endogenous signaling molecule.

Role in Protein N-Myristoylation

The most well-established function of the myristoyl-glycine motif is in protein N-myristoylation. This is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine of numerous eukaryotic and viral proteins. This modification is vital for:

  • Membrane Targeting: The attached lipid anchor facilitates weak, reversible interactions with cellular membranes, localizing proteins to specific compartments like the plasma membrane or endoplasmic reticulum.

  • Signal Transduction: Many myristoylated proteins are key components of signaling pathways, including G-protein alpha subunits and tyrosine kinases (e.g., Src family kinases). Myristoylation can influence their conformation and ability to interact with other proteins.

  • The "Myristoyl Switch": For some proteins, the myristoyl group is sequestered within the protein's structure. A conformational change, often triggered by ligand binding, can expose the myristoyl group, promoting membrane association and downstream signaling.

G cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Binds Nascent_Protein Nascent Polypeptide (with N-terminal Glycine) Nascent_Protein->NMT Binds Myristoylated_Protein Myristoylated Protein (Soluble) NMT->Myristoylated_Protein Catalyzes Myristoylation Membrane_Protein Membrane-Associated Protein Myristoylated_Protein->Membrane_Protein Targets to Membrane

Diagram 1: The N-Myristoylation Pathway.
Endogenous Synthesis and Role in Adipocyte Browning

Recent research has unveiled a novel role for this compound as an endogenous metabolite that promotes the differentiation of brown adipocytes. Brown adipose tissue (BAT) is specialized in dissipating energy as heat, making it a key target for combating obesity and metabolic diseases.

A 2022 study by Guijas et al. found that the asthma drug zafirlukast induces the synthesis of this compound in preadipocytes. This synthesis is catalyzed by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT). The newly synthesized this compound then acts as a potent inducer of brown fat differentiation, mimicking the effect of zafirlukast but without its associated cytotoxicity at higher concentrations. This discovery positions this compound as a potential therapeutic agent for metabolic disorders.

G cluster_cell Preadipocyte Zafirlukast Zafirlukast (External Stimulus) GLYAT_mRNA GLYAT mRNA Zafirlukast->GLYAT_mRNA ↑ Increases Expression GLYAT_Enzyme GLYAT Enzyme (Mitochondria) GLYAT_mRNA->GLYAT_Enzyme Translates to Myristoylglycine This compound GLYAT_Enzyme->Myristoylglycine Catalyzes Synthesis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->GLYAT_Enzyme Glycine Glycine Glycine->GLYAT_Enzyme Browning Brown Adipocyte Differentiation Myristoylglycine->Browning Induces

Diagram 2: this compound Synthesis and Brown Fat Induction.

Applications in Research and Development

The unique properties of this compound lend it to several applications:

  • Biochemical Research: It is widely used in studies of cell signaling, membrane dynamics, and protein-lipid interactions. It can serve as a substrate analog in NMT assays or as a standard in lipidomics.

  • Drug Development: Its ability to induce brown fat differentiation makes it a promising candidate for developing therapies against obesity and type 2 diabetes. It can also be incorporated into drug delivery systems to improve the solubility and bioavailability of therapeutic compounds.

  • Synthetic Chemistry: It serves as a synthetic intermediate in the preparation of more complex lipopeptides.

  • Cosmetic Formulations: Due to its emollient and emulsifying properties, it is used in skincare products to enhance hydration and texture.

Experimental Protocols

This section provides a detailed methodology for an experiment central to the recent discoveries surrounding this compound's function.

Protocol: Induction of Brown Adipocyte Differentiation in SGBS Cells

This protocol is adapted from the methodology described by Guijas, C., et al. (2022) in Metabolites. It details the use of this compound to induce browning in human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.

Objective: To assess the capacity of this compound to induce the differentiation of preadipocytes into functional brown adipocytes.

Materials:

  • SGBS preadipocytes

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Biotin, Pantothenate

  • Human Insulin

  • Dexamethasone

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Rosiglitazone (positive control)

  • This compound (test compound, CAS 14246-55-0)

  • DMSO (vehicle control)

  • UCP1 antibody (for immunofluorescence)

  • LipidTox or Oil Red O (for lipid droplet staining)

  • Hoechst stain (for nuclei)

Methodology:

  • Cell Culture (Day -2):

    • Plate SGBS preadipocytes in 384-well plates at an appropriate density.

    • Culture in DMEM/F-12 medium supplemented with FBS, penicillin-streptomycin, biotin, and pantothenate.

    • Incubate at 37°C and 5% CO₂.

  • Initiation of Differentiation (Day 0):

    • Remove the culture medium.

    • Add fresh medium containing an induction cocktail (e.g., insulin, dexamethasone, IBMX).

    • Add test compounds to the respective wells:

      • Test Group: this compound at concentrations from 0.0001 to 20 µM.

      • Positive Control: Rosiglitazone.

      • Vehicle Control: DMSO.

  • Induction Period (Day 0 to Day 4):

    • Incubate the cells with the induction cocktail and test compounds for 4 days.

  • Maturation Period (Day 4 to Day 11):

    • Remove the induction medium.

    • Add maintenance medium (containing insulin but not dexamethasone or IBMX).

    • Culture for an additional 7 days to allow for full differentiation and maturation of adipocytes.

  • Analysis (Day 11):

    • Fixation: Fix the cells with 4% paraformaldehyde.

    • Staining:

      • Stain for neutral lipid droplets using LipidTox (green) or Oil Red O.

      • Perform immunofluorescence for the brown fat marker Uncoupling Protein 1 (UCP1) using a primary anti-UCP1 antibody and a fluorescent secondary antibody (red).

      • Stain nuclei with Hoechst (blue).

    • Imaging: Acquire images using a high-content imaging system.

    • Quantification: Analyze images to quantify lipid droplet accumulation and UCP1 protein expression as markers of adipogenesis and browning, respectively.

G Day_m2 Day -2 Plate SGBS Preadipocytes Day_0 Day 0 Add Induction Medium + Test Compounds Day_m2->Day_0 Day_4 Day 4 Switch to Maintenance Medium Day_0->Day_4 4 Days Incubation Day_11 Day 11 Fix, Stain, and Image Cells Day_4->Day_11 7 Days Incubation Analysis Analysis Quantify Lipid Droplets (Adipogenesis) Quantify UCP1 Expression (Browning) Day_11->Analysis

Diagram 3: Experimental Workflow for Adipocyte Browning Assay.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).

  • General Handling: No special handling measures are typically required. Standard laboratory practices, including wearing personal protective equipment (gloves, lab coat, safety glasses), are recommended.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: The product is generally not an irritant. Wash with soap and water.

    • Eye Contact: Rinse with running water for several minutes.

    • Ingestion: Consult a doctor if symptoms persist.

  • Storage: Store in a tightly closed container in a cool, dry place, typically between -20°C and 8°C.

  • Use Limitation: The compound is intended for research use only and is not for human or veterinary use.

Conclusion

This compound is a multifaceted molecule with a well-established role in protein modification and an exciting, newly discovered function as an endogenous regulator of brown fat differentiation. Its simple structure, amenability to synthesis, and potent biological activity make it a valuable tool for researchers in cell biology and a compelling lead for the development of novel therapeutics for metabolic diseases. The data and protocols presented in this guide offer a solid foundation for professionals seeking to explore the full potential of this lipidated amino acid.

References

The Emerging Role of Endogenous N-Myristoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Endogenous N-Myristoylglycine is an N-acyl amino acid that has recently been identified as a bioactive lipid molecule with a significant role in brown fat differentiation. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, its established biological function in adipocytes, and its potential broader roles in cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of associated pathways to facilitate further investigation into this emerging signaling molecule.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid. While the biological activities of various NAAs, such as N-arachidonoyl glycine, have been studied in the context of pain and inflammation, the specific roles of many other members of this family are only beginning to be elucidated. This compound, an N-acylglycine with a 14-carbon saturated fatty acid chain, was historically considered a simple metabolite. However, recent research has unveiled its potent biological activity as an inducer of brown adipocyte differentiation, positioning it as a molecule of interest in the study of metabolic diseases like obesity.[1][2] This guide will synthesize the current knowledge on endogenous this compound, focusing on its core biological functions and the experimental methodologies to study them.

Biosynthesis and Metabolism of this compound

The primary route for the synthesis of this compound is the enzymatic conjugation of myristic acid to glycine. This reaction is catalyzed by Glycine N-Acyltransferase (GLYAT), a mitochondrial enzyme.[2] The expression of GLYAT is notable in the liver and kidney, where it plays a role in the detoxification of xenobiotics, and also in adipose tissue.[2]

The biosynthesis can be summarized as a two-step process:

  • Activation of myristic acid to myristoyl-CoA.

  • Conjugation of myristoyl-CoA to glycine by GLYAT to form this compound.

While other enzymes with glycine N-acyltransferase activity exist, GLYAT has been identified as the most effective for the synthesis of various acylglycines.[2]

Synthesis_of_N_Myristoylglycine Myristic_Acid Myristic Acid Myristoyl_CoA Myristoyl-CoA Myristic_Acid->Myristoyl_CoA Acyl-CoA Synthetase GLYAT GLYAT (Glycine N-Acyltransferase) Myristoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Myristoylglycine This compound GLYAT->N_Myristoylglycine N_Myristoylglycine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Preadipocyte N_Myristoylglycine_secreted This compound Receptor Putative Receptor (GPCR or PPARγ?) N_Myristoylglycine_secreted->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation UCP1_FABP4_upregulation ↑ UCP1 & FABP4 Gene Expression Signaling_Cascade->UCP1_FABP4_upregulation Brown_Adipocyte_Differentiation Brown Adipocyte Differentiation UCP1_FABP4_upregulation->Brown_Adipocyte_Differentiation SGBS_Differentiation_Workflow Start Plate SGBS Preadipocytes Culture_to_Confluency Culture to Confluency in Growth Medium Start->Culture_to_Confluency Induce_Differentiation Induce Differentiation with Induction Medium + this compound Culture_to_Confluency->Induce_Differentiation Incubate_4_Days Incubate for 4 Days Induce_Differentiation->Incubate_4_Days Change_to_Maintenance_Medium Change to Maintenance Medium Incubate_4_Days->Change_to_Maintenance_Medium Culture_7_10_Days Culture for 7-10 Days Change_to_Maintenance_Medium->Culture_7_10_Days Analysis Analyze Differentiation: - Lipid Droplet Staining - UCP1/FABP4 Expression Culture_7_10_Days->Analysis

References

N-Myristoylglycine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Biosynthesis, Analysis, and Potential Significance of a Key Human Urinary Metabolite

Introduction

N-Myristoylglycine is an N-acylglycine, a conjugate of the saturated fatty acid myristic acid and the amino acid glycine. It is recognized as an endogenous human metabolite found in both urine and blood serum. This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound's metabolic pathway, comprehensive analytical protocols for its quantification in human urine, and a summary of its emerging role as a potential biomarker in metabolic diseases.

Biosynthesis and Metabolic Pathway of this compound

The formation of this compound is a phase II detoxification reaction that occurs primarily in the mitochondria of the liver and kidneys. The pathway involves a two-step enzymatic process designed to increase the water solubility of myristic acid, thereby facilitating its excretion.

  • Activation of Myristic Acid: Myristic acid is first activated to its coenzyme A (CoA) thioester, Myristoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Glycine Conjugation: The myristoyl group is then transferred from Myristoyl-CoA to the amino group of glycine. This crucial step is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT) .[1][2] This enzyme exhibits a preference for various acyl-CoAs and plays a significant role in detoxifying both endogenous and xenobiotic organic acids.[2][3] The resulting this compound is then released from the mitochondria and can enter circulation to be eventually excreted in the urine.

The diagram below illustrates the enzymatic synthesis of this compound.

cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation MA Myristic Acid ACS Acyl-CoA Synthetase MA->ACS Glycine Glycine GLYAT Glycine N-acyltransferase (GLYAT) Glycine->GLYAT CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS AMP_PPi AMP + PPi MyristoylCoA Myristoyl-CoA MyristoylCoA->GLYAT NMG This compound CoA_out Coenzyme A ACS->AMP_PPi ACS->MyristoylCoA GLYAT->NMG GLYAT->CoA_out

Biosynthesis of this compound.

Quantitative Analysis in Human Urine

The quantification of this compound in urine is a valuable tool for studying fatty acid metabolism and identifying potential biomarkers. While extensive databases with specific concentration ranges for this compound are not widely available, the analysis of acylglycines as a class has been performed in various studies. Decreased levels of urinary acylglycines have been associated with higher Body Mass Index (BMI).[4]

Further research is required to establish definitive reference ranges for this compound in healthy and disease-state populations. The following table is a template for researchers to populate as more quantitative data becomes available.

Population This compound Concentration (µmol/mmol creatinine) Analytical Method Reference
Healthy AdultsData Not AvailableUPLC-MS/MS
Obese AdultsData Not AvailableUPLC-MS/MS
Type 2 DiabetesData Not AvailableUPLC-MS/MS

Experimental Protocols for Quantification

The analysis of this compound in urine typically involves sample preparation followed by detection using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

The general workflow for this analysis is depicted below.

Urine Urine Sample SPE Solid-Phase Extraction (SPE) Urine->SPE Sample Prep Deriv Derivatization (Optional) SPE->Deriv UPLC UPLC Separation Deriv->UPLC Analysis MSMS MS/MS Detection UPLC->MSMS Data Data Analysis MSMS->Data

Analytical workflow for this compound.
Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to remove interfering substances from the urine matrix and concentrate the acylglycines.

  • Materials:

    • Strong Anion Exchange (SAX) or Mixed-Mode Cation Exchange SPE cartridges.

    • Methanol, Water (HPLC-grade).

    • Acetic Acid (1 M).

    • Elution Solvents (e.g., n-butanol/formic acid/sulfuric acid mixture).

    • Internal Standard (e.g., a deuterated analog of an acylglycine).

  • Protocol:

    • Column Conditioning: Activate the SPE column by washing sequentially with 2 mL of methanol, 2 mL of water, and 2 mL of 1 M acetic acid. Equilibrate the column by washing with distilled water until the pH is neutral.

    • Sample Preparation: To a volume of urine equivalent to 1 mg of creatinine, add an equal volume of 0.01 M Barium Hydroxide (Ba(OH)₂). Add the internal standard. Centrifuge the sample.

    • Sample Loading: Dilute the supernatant with three volumes of distilled water and adjust the pH to 8.0-8.5. Load the prepared sample onto the conditioned SPE column at a low flow rate (e.g., 2 mL/min).

    • Washing: Wash the column with 4 mL of distilled water to remove neutral and basic compounds. Dry the column by centrifugation or under a stream of nitrogen.

    • Elution: Elute the acylglycines using an appropriate solvent mixture. A multi-step elution can be employed, for example, with sequential additions of:

      • 1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol).

      • 1 mL of ethyl acetate/formic acid/concentrated sulfuric acid (80/20/0.5 by vol).

      • 1 mL of pure methanol.

    • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 2% acetonitrile in water) for UPLC-MS/MS analysis.

Derivatization (Optional)

For some analyses, derivatization may be employed to improve chromatographic properties and enhance ionization efficiency. Common derivatizing agents for acylglycines include n-butanol.

UPLC-MS/MS Analysis
  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: ACQUITY BEH C18 column (e.g., 1.0 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water with 1 mM ammonium formate.

    • Mobile Phase B: 2-propanol/acetonitrile (9:1, v/v) with 0.1% Formic Acid and 1 mM ammonium formate.

    • Flow Rate: 150 µL/min.

    • Gradient: A multi-step gradient is typically used to separate the analytes. An example gradient is as follows:

      • Initial: 68% A

      • to 1 min: 68% A

      • to 2 min: 55% A

      • to 2.5 min: 48% A

      • to 4 min: 42% A

      • to 5.5 min: 34% A

      • to 7 min: 30% A

      • to 9 min: 25% A

      • to 10.5 min: 3% A

      • Hold at 3% A for 2 min.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acylglycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of standards.

    • Example Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for each specific instrument and analyte.

Clinical and Research Significance

This compound is emerging as a metabolite of interest in the context of metabolic health and disease.

  • Obesity and Metabolic Syndrome: Studies have shown that obesity can alter the urinary metabolic signature. Specifically, urinary levels of some acylglycines have been observed to decrease with a higher BMI, suggesting a potential dysregulation of fatty acid metabolism.

  • Brown Adipose Tissue (BAT) Activation: Recent research has identified this compound as a potent endogenous metabolite that can induce the differentiation of human brown fat cells. Brown adipose tissue is known for its ability to dissipate energy as heat, making it an attractive therapeutic target for obesity and related metabolic disorders. The discovery that this compound can promote "browning" of white adipocytes suggests it may have a role in regulating energy expenditure.

The relationship between this compound and metabolic health warrants further investigation.

Obesity Obesity & Metabolic Disorders NMG_Levels Altered Urinary This compound Levels Obesity->NMG_Levels is associated with Biomarker Potential Biomarker NMG_Levels->Biomarker may serve as a BAT Brown Adipose Tissue (BAT) Activation NMG_Levels->BAT may influence Energy Increased Energy Expenditure BAT->Energy leads to Therapeutic Potential Therapeutic Target BAT->Therapeutic is a

Potential roles of this compound.

Conclusion

This compound is a urinary metabolite that provides a window into mitochondrial fatty acid metabolism. Its synthesis via the GLYAT enzyme and subsequent excretion represent a key pathway for the detoxification of myristic acid. While standardized quantitative data in human urine is still forthcoming, the analytical methods for its detection are well-established, relying on the sensitivity and specificity of UPLC-MS/MS. The emerging link between this compound, obesity, and brown fat activation positions it as a metabolite of significant interest for future research into the prevention and treatment of metabolic diseases. This guide provides a foundational resource for researchers aiming to explore the role of this compound in human health and disease.

References

An In-depth Technical Guide to the Discovery and History of N-Myristoylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoylglycine, a lipidated amino acid, has recently emerged as a molecule of significant interest in the field of metabolic research due to its potent ability to induce the browning of white adipocytes. This guide provides a comprehensive overview of the discovery and history of this compound, beginning with the foundational discovery of protein N-myristoylation, a key post-translational modification, and culminating in the recent elucidation of this compound's specific biological function and its potential as a therapeutic agent. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with this fascinating molecule.

Introduction: From a Protein Modification to a Bioactive Metabolite

The story of this compound is intrinsically linked to the broader field of protein lipidation, specifically N-myristoylation. This post-translational modification, involving the attachment of a myristoyl group (a 14-carbon saturated fatty acid) to the N-terminal glycine residue of a protein, was first identified in 1982.[1][2][3] For decades, the focus of research was on the myristoylated proteins themselves and the enzyme responsible for this modification, N-myristoyltransferase (NMT). This compound was primarily known as a breakdown product of these proteins or used as a synthetic component in biochemical assays, for instance, as an immunogen to generate antibodies against myristoylated proteins.[4]

A paradigm shift occurred in 2022 with the discovery that this compound is not merely a structural component or a metabolic byproduct but a potent endogenous signaling molecule capable of inducing the differentiation of preadipocytes into brown adipocytes.[5] This finding has opened up new avenues for research into the therapeutic potential of this compound for metabolic diseases such as obesity and type 2 diabetes.

The Historical Context: The Discovery of N-Myristoylation

The journey to understanding this compound began with the identification of a previously unknown N-terminal "blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase isolated from bovine cardiac muscle. In 1982, the laboratory of Koiti Titani identified this blocking group as an n-tetradecanoyl moiety. This discovery was significant as it introduced a new type of covalent modification of proteins.

Early research in this area focused on identifying other N-myristoylated proteins and characterizing the enzyme responsible, N-myristoyltransferase (NMT). These studies established that N-myristoylation plays a crucial role in protein targeting to cellular membranes and in various signal transduction pathways.

Early Methods for Detecting N-Myristoylated Proteins:

Initial methods for identifying N-myristoylated proteins were challenging and often involved radiolabeling techniques. These included:

  • Metabolic labeling with radioactive myristic acid: Cells were incubated with [³H]myristate, and the labeled proteins were then identified by autoradiography.

  • Mild acid hydrolysis: This method releases this compound from myristoylated peptides and proteins, which could then be derivatized and analyzed.

More advanced techniques were later developed, including the use of bio-orthogonal azidomyristate analogs and mass spectrometry, which significantly improved the sensitivity and specificity of detection.

The Modern Breakthrough: this compound as an Inducer of Brown Adipogenesis

The contemporary understanding of this compound's biological function stems from a 2022 study that utilized a novel screening approach called Drug-Initiated Activity Metabolomics (DIAM). This study aimed to identify endogenous metabolites that could mimic the brown adipocyte-inducing effects of the asthma drug zafirlukast.

The Discovery via Drug-Initiated Activity Metabolomics (DIAM)

The DIAM screening process is a powerful tool for discovering bioactive endogenous metabolites. The general workflow is as follows:

Figure 1: Drug-Initiated Activity Metabolomics (DIAM) Workflow.

In the pivotal study, researchers treated human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes with zafirlukast, a known inducer of brown fat differentiation, and performed untargeted metabolomics. This analysis revealed that this compound was significantly upregulated in the zafirlukast-treated cells. Subsequent functional assays confirmed that exogenous this compound could recapitulate the brown adipogenic effects of zafirlukast without its associated cytotoxicity.

The Role of Glycine N-Acyltransferase (GLYAT)

Further investigation revealed that the synthesis of this compound in adipocytes is catalyzed by the enzyme Glycine N-Acyltransferase (GLYAT). Zafirlukast treatment was shown to increase the expression of GLYAT, leading to the elevated production of this compound. GLYAT is a mitochondrial enzyme that catalyzes the conjugation of an acyl-CoA with glycine. While it is known to be involved in the detoxification of xenobiotics by conjugating them with glycine, its role in the synthesis of endogenous signaling lipids like this compound was a novel finding.

Quantitative Data

The following tables summarize the key quantitative data related to the discovery and activity of this compound.

Table 1: this compound Induced Brown Adipocyte Differentiation in SGBS Cells

ParameterValueReference
Effective Concentration Range0.0001 to 20 µM
UCP1 mRNA Induction (vs. control)~55-fold (with zafirlukast)
FABP4 mRNA Induction (vs. control)~7-fold (with zafirlukast)
Brown Adipocyte Differentiation46.1% (with rosiglitazone as positive control)
White Adipocyte Differentiation5.8% (with rosiglitazone as positive control)

Table 2: GLYAT Kinetic Parameters

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Benzoyl-CoA96.617.1 (μmol/min/mg)
Glycine--
Myristoyl-CoANot reportedNot reported

Note: Kinetic data for GLYAT with myristoyl-CoA as a substrate is not yet available in the literature. Existing studies have primarily focused on short-chain acyl-CoAs and xenobiotic substrates. One study indicated that oleoyl-CoA, a long-chain acyl-CoA, is an inhibitor but not a substrate for mouse GLYAT, suggesting that the enzyme's activity with long-chain fatty acyl-CoAs may be complex and requires further investigation.

Experimental Protocols

Chemical Synthesis of this compound

A common method for the chemical synthesis of this compound involves the acylation of glycine.

Protocol:

  • Activation of Myristic Acid: Myristic acid is converted to an activated form, such as myristoyl chloride, to facilitate the reaction with the amino group of glycine.

  • Coupling Reaction: The activated myristic acid is then reacted with glycine in a suitable solvent system. The reaction is typically carried out under basic conditions to deprotonate the amino group of glycine, enhancing its nucleophilicity.

  • Purification: The resulting this compound is then purified from the reaction mixture using techniques such as recrystallization or chromatography.

A more specific method adaptable for laboratory synthesis involves solid-phase peptide synthesis (SPPS) principles:

  • Resin Activation: A suitable resin (e.g., Rink Amide AM resin) is swollen in a solvent like dimethylformamide (DMF).

  • Glycine Coupling: Fmoc-protected glycine is coupled to the resin using condensing agents like HBTU and HOBt in the presence of an activator such as DIEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the glycine to expose the free amino group.

  • Myristic Acid Coupling: Myristic acid is then coupled to the N-terminus of the resin-bound glycine.

  • Cleavage and Purification: The this compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

SGBS Cell Culture and Brown Adipocyte Differentiation

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipogenesis.

Protocol for this compound-Induced Browning:

  • Cell Culture: SGBS preadipocytes are cultured in a basal medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), biotin, and pantothenate at 37°C and 5% CO₂.

  • Initiation of Differentiation: To induce differentiation, confluent preadipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX for the first 4 days. For browning experiments with this compound, the compound is added to this induction medium at the desired concentration (e.g., in the range of 0.0001 to 20 µM).

  • Maintenance of Differentiation: After 4 days, the induction medium is replaced with a maintenance medium containing only insulin for an additional 7 days.

  • Analysis: After a total of 11 days of differentiation, the cells can be analyzed for markers of brown adipogenesis, such as the expression of Uncoupling Protein 1 (UCP1) and Fatty Acid Binding Protein 4 (FABP4), and for lipid accumulation.

Drug-Initiated Activity Metabolomics (DIAM)

This protocol outlines the key steps in a DIAM screen to identify bioactive metabolites.

Protocol:

  • High-Throughput Screen: A library of known drugs is screened in a relevant cellular assay to identify a "hit" compound that elicits the desired biological response (e.g., zafirlukast inducing brown adipocyte differentiation).

  • Cell Treatment and Metabolite Extraction: The target cells (e.g., SGBS preadipocytes) are treated with the hit compound, a vehicle control, and a structurally similar but inactive compound (negative control). After a defined incubation period, metabolites are extracted from the cells and the culture supernatant.

  • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to generate a comprehensive metabolic profile for each condition.

  • Data Analysis: The raw data is processed using software such as XCMS Online to identify and quantify metabolic features that are significantly altered by the hit compound compared to the controls.

  • Feature Prioritization and Identification: The significantly altered metabolic features are prioritized, and their chemical structures are identified through fragmentation analysis and comparison to metabolite databases.

  • Functional Validation: The identified metabolites are then synthesized or obtained commercially and tested in the original biological assay to confirm their activity.

Signaling Pathways and Molecular Mechanisms

The precise downstream signaling pathway of this compound in promoting brown adipogenesis is an active area of research. However, based on the known mechanisms of brown fat differentiation and the initial findings, a putative pathway can be proposed.

N_Myristoylglycine_Signaling cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling Cascade Myristoyl_CoA Myristoyl-CoA GLYAT GLYAT Myristoyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Myristoylglycine This compound GLYAT->N_Myristoylglycine Unknown_Receptor Unknown Receptor / Target N_Myristoylglycine->Unknown_Receptor PPARg PPARγ Unknown_Receptor->PPARg PGC1a PGC-1α PPARg->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis UCP1_Expression UCP1 Gene Expression PGC1a->UCP1_Expression Thermogenesis Thermogenesis Mitochondrial_Biogenesis->Thermogenesis UCP1_Expression->Thermogenesis Zafirlukast Zafirlukast Zafirlukast->GLYAT Upregulates Expression

Figure 2: Putative Signaling Pathway of this compound in Brown Adipocyte Differentiation.

The induction of brown adipogenesis is known to be critically dependent on the activation of key transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and its coactivator, PGC-1α. PGC-1α is considered a master regulator of mitochondrial biogenesis and the expression of UCP1, the hallmark protein of brown adipose tissue responsible for thermogenesis. While a direct interaction between this compound and these factors has not yet been demonstrated, it is plausible that this compound acts upstream to activate this signaling cascade, potentially through an as-yet-unidentified receptor or intracellular target.

Future Directions and Therapeutic Implications

The discovery of this compound as a potent and non-toxic inducer of brown adipogenesis has significant therapeutic implications for metabolic diseases. Future research will likely focus on:

  • Elucidating the complete signaling pathway: Identifying the direct molecular target(s) of this compound is a crucial next step.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of obesity and diabetes will be essential to translate these findings to the clinic.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound will be necessary for its development as a therapeutic agent.

  • Exploring other N-acyl amino acids: The discovery of this compound's activity suggests that other N-acyl amino acids may also have important biological functions.

Conclusion

The journey of this compound from a component of a post-translational modification to a bioactive signaling molecule exemplifies the dynamic nature of scientific discovery. The historical context of N-myristoylation provided the foundation for understanding its structure and synthesis, while modern metabolomic techniques unveiled its unexpected and potent biological activity. As research in this area continues, this compound holds promise as a novel therapeutic agent for combating metabolic diseases and serves as a compelling example of the untapped potential of endogenous metabolites in drug discovery.

References

An In-Depth Technical Guide to the Interaction of N-Myristoylglycine and N-Myristoyltransferase (NMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Myristoyltransferase (NMT) is a crucial eukaryotic enzyme responsible for the co- and post-translational covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a multitude of substrate proteins. This modification, known as N-myristoylation, is vital for a wide range of cellular processes, including signal transduction, protein-protein interactions, and protein localization. Consequently, NMT has emerged as a significant therapeutic target for various diseases, including cancer and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the interaction between N-Myristoylglycine, a fundamental myristoylated amino acid, and N-Myristoyltransferase. It delves into the enzyme's structure and catalytic mechanism, the role of N-myristoylation in key signaling pathways, and detailed experimental protocols for studying this interaction. While specific quantitative data for the direct interaction of this compound with NMT is not extensively available in the current literature, this guide presents data for representative NMT substrates and inhibitors to provide a comparative context.

Introduction to N-Myristoyltransferase (NMT)

N-Myristoyltransferase (NMT) catalyzes the transfer of myristate from myristoyl-Coenzyme A (myristoyl-CoA) to the α-amino group of an N-terminal glycine residue of nascent or mature proteins.[3][4] In humans, two isoforms, NMT1 and NMT2, have been identified, sharing a high degree of sequence identity but exhibiting some differences in substrate specificity and biological function.[5] The process of N-myristoylation is irreversible and plays a critical role in:

  • Membrane Targeting: The attached myristoyl group increases the hydrophobicity of the protein, facilitating its association with cellular membranes. This is often a prerequisite for the protein's function.

  • Protein-Protein Interactions: The myristoyl moiety can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated by conformational changes, thereby modulating interactions with other proteins.

  • Signal Transduction: Many key signaling proteins, including Src family kinases and the α-subunits of heterotrimeric G-proteins, are myristoylated, and this modification is essential for their role in signaling cascades.

Due to its essential role in cell viability and its involvement in various pathological conditions, NMT is a validated drug target.

This compound: The Product of N-Myristoylation

This compound is the fundamental structural unit resulting from the N-myristoylation of a protein's N-terminal glycine. It consists of a myristoyl group linked to a glycine residue via an amide bond. While this compound itself can be considered a product of the NMT reaction on a single amino acid, it also serves as a crucial component of larger myristoylated peptides and proteins that act as substrates for NMT. Its physical and chemical properties are central to the function of myristoylated proteins.

Quantitative Data on NMT Interaction

Table 1: Kinetic Parameters for NMT Substrates

Substrate (Peptide)NMT IsoformKm (µM)Reference
Hs pp60src(2-9)Human NMT12.76 ± 0.21
Hs pp60src(2-9)Human NMT22.77 ± 0.14
Myristoyl-CoAHuman NMT18.24 ± 0.62
Myristoyl-CoAHuman NMT27.24 ± 0.79
Azido-dodecanoyl-CoAMurine Nmt114 ± 2
Azido-dodecanoyl-CoAMurine Nmt29 ± 3
Lck-FLAGMurine Nmt126 ± 5
Lck-FLAGMurine Nmt217 ± 2

Table 2: Inhibitory Constants for Selected NMT Inhibitors

InhibitorNMT IsoformIC50Ki (µM)Reference
DDD85646Human NMT1/2~14 nM-
IMP-1088Human NMT1/2<10 nM-
Tris DBAMurine Nmt10.5 ± 0.1 µM-
Tris DBAMurine Nmt21.3 ± 0.1 µM-
S-(2-ketopentadecyl)-CoABovine Brain NMT-0.11
B13 (Myristoyl-CoA analog)Human NMT1~6 µM-
LCL204Human NMT1<1 µM-

Signaling Pathways Involving N-Myristoylation

N-myristoylation is a key regulatory mechanism in numerous signaling pathways. Inhibition of NMT can, therefore, have profound effects on cellular function.

Src Family Kinase Signaling

Src, a non-receptor tyrosine kinase, is a well-known substrate of NMT. N-myristoylation is essential for its localization to the plasma membrane, which is a prerequisite for its activation and downstream signaling. Inhibition of NMT leads to the mislocalization of Src, thereby inhibiting its oncogenic activity.

Src_Signaling NMT NMT Src_myr Src (myristoylated) NMT->Src_myr Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Src_unmyr Src (unmyristoylated, inactive) Src_unmyr->NMT Membrane Plasma Membrane Src_myr->Membrane Localization Src_active Src (active) Membrane->Src_active Activation Downstream Downstream Signaling (Proliferation, Survival) Src_active->Downstream NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Inhibition

Src Kinase Activation Pathway
G-Protein Signaling

The α-subunits of many heterotrimeric G-proteins are N-myristoylated. This lipid modification is crucial for their interaction with the plasma membrane and the Gβγ dimer, which is essential for G-protein coupled receptor (GPCR) signaling. The myristoyl group can act as a "molecular switch," modulating the conformational changes of the Gα subunit upon GTP binding and its subsequent interaction with downstream effectors.

G_Protein_Signaling NMT NMT G_alpha_myr Gα (myristoylated) NMT->G_alpha_myr Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT G_alpha_unmyr Gα (unmyristoylated) G_alpha_unmyr->NMT Membrane Plasma Membrane G_alpha_myr->Membrane Localization G_beta_gamma Gβγ G_alpha_myr->G_beta_gamma Association Effector Effector G_alpha_myr->Effector Signal Transduction GPCR GPCR G_beta_gamma->GPCR GPCR->G_alpha_myr Activation (GTP binding) NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Inhibition

G-Protein Coupled Receptor Signaling

Experimental Protocols

Studying the interaction between this compound (as part of a peptide substrate) or other ligands and NMT requires robust and sensitive assays. Below are detailed methodologies for key experiments.

Fluorescence-Based NMT Inhibition Assay

This assay measures the production of Coenzyme A (CoA-SH), a product of the NMT-catalyzed reaction, using a thiol-reactive fluorescent probe.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., a peptide containing an N-terminal glycine)

  • NMT inhibitor (or this compound to be tested)

  • 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM) fluorescent probe

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Triton X-100

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., NMT inhibitor or this compound) in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution

    • Myristoyl-CoA solution (final concentration typically 0.5 µM)

    • Peptide substrate solution (final concentration typically 1 µM)

  • Initiate the reaction by adding the NMT enzyme solution (final concentration typically 2-5 nM).

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding the CPM fluorescent probe solution (final concentration typically 5 µM).

  • Incubate for an additional 10 minutes at room temperature to allow the probe to react with the generated CoA-SH.

  • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~470 nm).

  • Calculate the percent inhibition relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, NMT, Substrates, Inhibitor) Start->Prepare_Reagents Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Initiate_Reaction Initiate Reaction with NMT Dispense->Initiate_Reaction Incubate_1 Incubate at 30°C Initiate_Reaction->Incubate_1 Stop_Reaction Add CPM Fluorescent Probe Incubate_1->Stop_Reaction Incubate_2 Incubate at RT Stop_Reaction->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Analyze_Data Analyze Data (Calculate IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fluorescence-Based NMT Assay Workflow
Radioactive Filter-Binding Assay for NMT Activity

This is a classic and highly sensitive method for measuring NMT activity by quantifying the incorporation of radiolabeled myristate into a peptide substrate.

Materials:

  • Recombinant human NMT1 or NMT2

  • [³H]Myristoyl-CoA

  • Peptide substrate (e.g., a peptide with a high affinity for NMT)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA

  • P81 phosphocellulose filter paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, peptide substrate, and the test compound.

  • Initiate the reaction by adding [³H]Myristoyl-CoA and the NMT enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper disc.

  • Wash the filter discs extensively with a wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unincorporated [³H]Myristoyl-CoA.

  • Dry the filter discs.

  • Place each filter disc in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • The amount of incorporated radioactivity is proportional to the NMT activity.

Radioactive_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Peptide, [³H]Myristoyl-CoA) Start->Prepare_Mixture Initiate_Reaction Initiate Reaction with NMT Prepare_Mixture->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Spot_on_Filter Spot Reaction onto P81 Filter Paper Incubate->Spot_on_Filter Wash_Filter Wash Filter Paper Spot_on_Filter->Wash_Filter Dry_Filter Dry Filter Paper Wash_Filter->Dry_Filter Scintillation_Counting Scintillation Counting Dry_Filter->Scintillation_Counting Analyze_Data Analyze Data (Determine Activity) Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Radioactive NMT Assay Workflow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Materials:

  • Isothermal Titration Calorimeter

  • Purified NMT protein

  • Ligand solution (e.g., this compound-containing peptide or inhibitor)

  • Dialysis buffer (matched for both protein and ligand)

Procedure:

  • Thoroughly dialyze the NMT protein and dissolve the ligand in the same dialysis buffer to minimize heats of dilution.

  • Degas both the protein and ligand solutions.

  • Load the NMT protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm to determine the thermodynamic parameters of the interaction (Kd, n, ΔH).

ITC_Workflow Start Start Prepare_Samples Prepare Protein and Ligand in Matched Buffer Start->Prepare_Samples Degas_Samples Degas Samples Prepare_Samples->Degas_Samples Load_Calorimeter Load Protein into Cell and Ligand into Syringe Degas_Samples->Load_Calorimeter Perform_Titration Perform Sequential Injections Load_Calorimeter->Perform_Titration Control_Experiment Run Control Titration (Ligand into Buffer) Load_Calorimeter->Control_Experiment Analyze_Data Analyze Binding Isotherm Perform_Titration->Analyze_Data Control_Experiment->Analyze_Data Determine_Parameters Determine Kd, n, ΔH Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Isothermal Titration Calorimetry Workflow

Conclusion and Future Directions

The interaction between N-myristoylated proteins and their modifying enzyme, NMT, is a cornerstone of cellular regulation. While the broader aspects of NMT function and inhibition are well-studied, a deeper understanding of the fundamental interactions, such as that with this compound as a basic structural unit, is warranted. The development of more potent and selective NMT inhibitors holds significant promise for therapeutic interventions in a range of diseases. Future research should focus on elucidating the precise kinetic and thermodynamic parameters of this compound and short myristoylated peptides with NMT to provide a more complete picture of substrate recognition and catalysis. Furthermore, exploring the cellular consequences of modulating these fundamental interactions could unveil novel therapeutic strategies. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the intricate biology of N-myristoylation.

References

The Pivotal Role of N-Myristoylation in Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoylation, the covalent attachment of a myristoyl group to an N-terminal glycine residue, is a critical lipid modification that governs the function of a vast array of signaling proteins. This process, catalyzed by N-myristoyltransferase (NMT), is fundamental for regulating protein-membrane interactions, protein-protein interactions, and the overall architecture of signal transduction pathways. Dysregulation of N-myristoylation has been implicated in numerous diseases, including cancer and infectious diseases, making NMT an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of N-myristoylation in cellular signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to N-Myristoylation

N-myristoylation is a co- and post-translational modification where a 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of many signaling proteins.[3] The myristoyl group acts as a hydrophobic anchor, facilitating the association of proteins with cellular membranes and mediating protein-protein interactions.[4][5] This process is often irreversible and plays a crucial role in a multitude of signaling cascades, including those involving G-proteins and Src family kinases.

Quantitative Data on N-Myristoylation and its Inhibition

The development of NMT inhibitors has been a key strategy in studying the functional consequences of N-myristoylation and for therapeutic purposes. The following tables summarize key quantitative data related to NMT activity and inhibition.

Table 1: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)

EnzymeSubstrateKm (μM)kcat (s-1)Reference
HsNMT1Myristoyl-CoA0.2 ± 0.051.5 ± 0.2
HsNMT1GNAAAARR-NH21.2 ± 0.31.4 ± 0.1
HsNMT2Myristoyl-CoA0.3 ± 0.071.2 ± 0.1
HsNMT2GNAAAARR-NH22.5 ± 0.61.1 ± 0.2

Table 2: IC50 Values of Selected NMT Inhibitors Against Human NMTs and Cancer Cell Lines

InhibitorTargetIC50 (nM)Cell LineIC50 (nM)Reference
IMP-1088HsNMT12.1HeLa5
IMP-1088HsNMT21.8HeLa5
PCLX-001NMT1/2-Prostate Cancer-
LCL204NMT1-Prostate Cancer-
B13NMT1-Prostate Cancer-

Key Signaling Pathways Regulated by N-Myristoylation

N-myristoylation is integral to the function of numerous signaling pathways. Below are diagrams illustrating its role in G-protein and Src kinase signaling.

G_Protein_Signaling G-Protein Signaling Pathway cluster_G_Protein G-Protein Complex GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active G_alpha_GDP Gα-GDP (Myristoylated) GPCR_active->G_alpha_GDP GDP/GTP Exchange Ligand Ligand Ligand->GPCR Binding G_beta_gamma Gβγ G_alpha_GTP Gα-GTP (Myristoylated & Active) G_alpha_GDP->G_alpha_GTP Effector Effector Protein G_beta_gamma->Effector Activation G_alpha_GTP->G_beta_gamma G_alpha_GTP->Effector Activation Downstream Downstream Signaling Effector->Downstream

G-Protein Signaling Pathway

Src_Kinase_Signaling Src Kinase Signaling Pathway Src_inactive Src Kinase (Inactive) Myristoylated Src_active Src Kinase (Active) Myristoylated Src_inactive->Src_active Activation (e.g., dephosphorylation) Membrane Plasma Membrane Src_inactive->Membrane Membrane Targeting Substrate Substrate Protein Src_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Migration) Phospho_Substrate->Cellular_Response

Src Kinase Signaling Pathway

Experimental Protocols

In Vitro N-Myristoylation Assay

This protocol allows for the measurement of NMT activity by quantifying the incorporation of myristoyl-CoA into a peptide substrate.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

  • Detection reagent (e.g., radiolabeled [³H]myristoyl-CoA and scintillation counting, or a fluorescence-based assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NMT enzyme, and the peptide substrate.

  • Initiate the reaction by adding myristoyl-CoA.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid for radiolabeled assays).

  • Detect the amount of myristoylated peptide. For radiolabeled assays, this involves capturing the peptide on a filter and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the release of Coenzyme A can be detected.

  • Calculate the enzyme activity based on the amount of product formed over time.

In_Vitro_NMT_Assay In Vitro N-Myristoylation Assay Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NMT, Peptide) Start->Prepare_Mixture Add_MyristoylCoA Add Myristoyl-CoA (Initiate Reaction) Prepare_Mixture->Add_MyristoylCoA Incubate Incubate at 30°C Add_MyristoylCoA->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Product Detect Myristoylated Peptide Stop_Reaction->Detect_Product Analyze_Data Analyze Data (Calculate Activity) Detect_Product->Analyze_Data End End Analyze_Data->End

In Vitro N-Myristoylation Assay Workflow
Identification of N-Myristoylated Proteins by Mass Spectrometry

This protocol outlines a general workflow for identifying N-myristoylated proteins from a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Myristic acid analog with a bio-orthogonal handle (e.g., alkynyl-myristate) for metabolic labeling

  • Lysis buffer

  • Protease (e.g., trypsin)

  • Affinity resin for enrichment of modified peptides (if using metabolic labeling)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Metabolic Labeling (Optional but Recommended): Culture cells in the presence of a myristic acid analog to incorporate it into newly synthesized proteins.

  • Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Digestion: Digest the proteins into peptides using a protease like trypsin.

  • Enrichment of Myristoylated Peptides: If metabolic labeling was used, enrich the labeled peptides using click chemistry to attach a biotin tag, followed by affinity purification.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to identify the peptide sequence and the presence of the myristoyl modification (a mass shift of 210.198 Da).

  • Data Analysis: Use database search algorithms to identify the proteins from the detected peptides.

Mass_Spec_Workflow Mass Spectrometry Workflow for N-Myristoylated Proteins Start Start Metabolic_Labeling Metabolic Labeling (Optional) Start->Metabolic_Labeling Cell_Lysis Cell Lysis & Protein Extraction Metabolic_Labeling->Cell_Lysis Protein_Digestion Protein Digestion Cell_Lysis->Protein_Digestion Enrichment Enrichment of Myristoylated Peptides Protein_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis & Protein ID LC_MSMS->Data_Analysis End End Data_Analysis->End

Mass Spectrometry Workflow
Site-Directed Mutagenesis to Study N-Myristoylation

This protocol describes how to mutate the N-terminal glycine to an alanine to prevent N-myristoylation and study its functional consequences.

Materials:

  • Plasmid DNA encoding the protein of interest

  • Mutagenic primers (forward and reverse) containing the desired G2A mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design primers that anneal to the plasmid and contain a mismatch at the codon for the second amino acid, changing it from Glycine (e.g., GGT) to Alanine (e.g., GCT).

  • PCR Mutagenesis: Perform PCR using the plasmid template and the mutagenic primers to amplify the entire plasmid with the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the G2A mutation.

  • Functional Assays: Express the wild-type and G2A mutant proteins and compare their localization, activity, and interactions to determine the role of N-myristoylation.

Site_Directed_Mutagenesis Site-Directed Mutagenesis (G2A) Workflow Start Start Primer_Design Design G2A Mutagenic Primers Start->Primer_Design PCR PCR with Plasmid Template Primer_Design->PCR DpnI_Digestion DpnI Digestion of Parental DNA PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Plasmid_Isolation Plasmid Isolation & Sequencing Transformation->Plasmid_Isolation Functional_Assays Functional Assays (WT vs. G2A Mutant) Plasmid_Isolation->Functional_Assays End End Functional_Assays->End

Site-Directed Mutagenesis Workflow

Conclusion

N-myristoylation is a fundamental post-translational modification that profoundly impacts the landscape of cellular signaling. By directing proteins to membranes and modulating their interactions, N-myristoylation serves as a critical regulatory mechanism in a myriad of pathways essential for cellular function. The methodologies and data presented in this guide offer a robust framework for researchers to investigate the intricate roles of N-myristoylation and to advance the development of novel therapeutics targeting this vital process. A deeper understanding of the quantitative and mechanistic aspects of N-myristoylation will undoubtedly continue to fuel discoveries in both basic science and medicine.

References

The Crucial Role of N-Myristoylglycine in Protein Membrane Targeting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of N-Myristoylglycine in the membrane targeting of proteins. N-myristoylation, the attachment of a 14-carbon saturated fatty acid, myristate, to an N-terminal glycine residue, is a critical co- and post-translational modification that governs the subcellular localization and function of a multitude of proteins involved in vital cellular processes.[1][2][3] This guide delves into the molecular mechanisms, quantitative aspects, and key signaling pathways regulated by this modification, while also providing detailed experimental protocols and insights into its therapeutic potential.

The Mechanism of N-Myristoylation: A Two-Step Process

N-myristoylation is an irreversible lipid modification catalyzed by the enzyme N-myristoyltransferase (NMT).[4][5] The process primarily occurs co-translationally on nascent polypeptide chains, but can also happen post-translationally following proteolytic cleavage that exposes an internal glycine residue.

The canonical mechanism involves two key steps:

  • Methionine Excision: For co-translational myristoylation, the initiator methionine is first removed by methionine aminopeptidase (MetAP), exposing a glycine residue at the N-terminus of the nascent protein.

  • Myristoyl Group Transfer: N-myristoyltransferase (NMT) then catalyzes the transfer of a myristoyl group from myristoyl-coenzyme A (CoA) to the alpha-amino group of the N-terminal glycine, forming a stable amide bond. In vertebrates, two isozymes, NMT1 and NMT2, carry out this reaction.

The myristoyl group, with its 14-carbon chain, imparts a hydrophobic character to the modified protein, facilitating its interaction with cellular membranes. However, the affinity of the myristoyl group alone is often insufficient for stable membrane anchoring. Consequently, a second signal, such as a polybasic region or another lipid modification like palmitoylation, is frequently required for robust membrane association. This dual-signal mechanism allows for dynamic regulation of protein localization.

Quantitative Data on N-Myristoylation

Quantitative analysis is crucial for understanding the dynamics and specificity of N-myristoylation. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities of Myristoylated Proteins and Peptides to Membranes

Myristoylated Protein/PeptideMembrane/Liposome CompositionDissociation Constant (Kd)Reference
p60src N-terminal peptideRed cell membrane vesicles2.7 nM
Hippocalcin N-terminal peptideLiposomes with PtdIns(4,5)P250 nM
Generic Myristoylated PeptidesLipid Bilayers~10⁻⁴ M

Table 2: Kinetic Parameters of Human N-Myristoyltransferases (NMTs)

EnzymeSubstrateKm (µM)Vmax (relative units)Reference
NMT1Azido-dodecanoyl-CoA14 ± 2-
NMT2Azido-dodecanoyl-CoA9 ± 3-
NMT1Lck-FLAG peptide26 ± 5-
NMT2Lck-FLAG peptide17 ± 2-
Bovine NMT2GSSKSKPKR peptide5.388
Human NMT1GSSKSKPKR peptide44120
Bovine NMT2GNAAAAKKRR peptide4448
Human NMT1GNAAAAKKRR peptide11595
Bovine NMT2GNASSIKKK peptide8.572
Human NMT1GNASSIKKK peptide13666.8

Table 3: Representative N-Myristoylated Proteins Identified by Quantitative Proteomics

ProteinFunctionCellular LocalizationIdentification MethodReference
Src Family Kinases (e.g., Src, Fyn, Lck) Signal transduction, cell growthPlasma membrane, endosomesMetabolic labeling, mass spectrometry
Gα subunits (e.g., Gαi, Gαo, Gαz) G-protein coupled receptor signalingPlasma membraneMetabolic labeling, mutagenesis
ARF1 (ADP-ribosylation factor 1) Vesicular traffickingGolgi apparatusMetabolic labeling, mass spectrometry
BID (BH3 interacting-domain death agonist) ApoptosisMitochondriaMetabolic labeling, mass spectrometry
MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) Signal transduction, cytoskeletal regulationPlasma membraneMetabolic labeling, mass spectrometry
Calcineurin A (PPP3CA) Signal transductionCytosol, membranesMetabolic labeling, mass spectrometry
Nef (HIV protein) Viral pathogenesisPlasma membrane, GolgiPrediction, experimental validation

Role in Cellular Signaling Pathways

N-myristoylation is a pivotal regulator of numerous signaling pathways by controlling the subcellular localization and interaction of key signaling proteins.

Src Family Kinase Activation

N-myristoylation is essential for the membrane localization and function of Src family kinases (SFKs), which are critical regulators of cell proliferation, differentiation, and survival. The N-terminal myristoyl group acts as a membrane anchor, which is a prerequisite for their activation and downstream signaling. In the inactive state, the myristoyl group can be sequestered within a hydrophobic pocket of the kinase. Upon activation, a conformational change exposes the myristoyl group, facilitating its insertion into the plasma membrane. This membrane association is often stabilized by electrostatic interactions between basic residues in the N-terminal region of the kinase and acidic phospholipids in the membrane.

Src_Activation_Pathway Inactive_Src Inactive Src (cytosolic) Myristoyl group sequestered Membrane_Tethered_Src Membrane-Tethered Src Myristoyl group exposed Inactive_Src->Membrane_Tethered_Src Myristoyl Switch Active_Signal Activating Signal (e.g., Growth Factor Receptor) Active_Signal->Inactive_Src Conformational Change Autophosphorylation Autophosphorylation (pY416) Membrane_Tethered_Src->Autophosphorylation Active_Src Active Src Kinase Autophosphorylation->Active_Src Downstream Downstream Signaling (Cell Proliferation, Survival) Active_Src->Downstream

Src Kinase Activation Pathway
G-Protein Alpha Subunit Signaling

Many G-protein alpha subunits of the Gi/Go family are N-myristoylated, which is crucial for their membrane association and interaction with G-protein coupled receptors (GPCRs) and downstream effectors. The myristoyl group helps to anchor the α-subunit to the inner leaflet of the plasma membrane, facilitating its interaction with the βγ-subunits to form the inactive heterotrimeric G-protein complex. Upon GPCR activation and GTP binding, the Gα subunit dissociates from the Gβγ dimer, and the myristoyl anchor ensures that the activated Gα-GTP remains at the membrane to interact with its effectors. For some Gα subunits, myristoylation is also a prerequisite for subsequent palmitoylation, which provides a stronger and more specific membrane anchor.

G_Protein_Signaling GPCR GPCR G_Protein Inactive G-Protein (Myristoylated Gα-GDP + Gβγ) GPCR->G_Protein GDP/GTP Exchange Ligand Ligand Ligand->GPCR Active_G_alpha Active Myristoylated Gα-GTP G_Protein->Active_G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Membrane Plasma Membrane Effector Effector Protein Active_G_alpha->Effector G_beta_gamma->Effector Response Cellular Response Effector->Response

G-Protein Alpha Subunit Signaling
Role in Apoptosis

N-myristoylation also plays a critical role in the regulation of apoptosis, or programmed cell death. During apoptosis, caspases, a family of proteases, are activated and cleave a variety of cellular proteins. In some cases, this cleavage exposes a cryptic N-terminal glycine residue in the substrate protein, making it a target for post-translational N-myristoylation by NMT. A key example is the pro-apoptotic protein Bid. Caspase-8 cleavage of Bid generates a truncated fragment, tBid, which is then myristoylated. This myristoylation event is crucial for targeting tBid to the mitochondrial outer membrane, where it promotes the release of cytochrome c and initiates the intrinsic apoptotic pathway.

Apoptosis_Pathway Death_Signal Death Signal (e.g., FasL) Caspase8 Caspase-8 Activation Death_Signal->Caspase8 Bid Bid (cytosolic) Caspase8->Bid Cleavage tBid tBid (truncated) Bid->tBid Myr_tBid Myristoylated tBid tBid->Myr_tBid N-myristoylation NMT NMT NMT->tBid Mitochondrion Mitochondrion Myr_tBid->Mitochondrion Membrane Targeting Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

References

N-Myristoylglycine as a Substrate for N-Myristoyltransferase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Myristoylation is a crucial lipid modification of proteins, involving the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is vital for a multitude of cellular processes, including signal transduction, protein-protein interactions, and protein targeting to membrane locations. The modification significantly influences the function of numerous proteins involved in oncogenesis and infectious diseases, making NMT a prominent target for therapeutic intervention.

This technical guide provides an in-depth overview of N-Myristoylglycine's role as a substrate for NMT. While NMT typically acts on glycine residues within a larger peptide sequence, the study of simple substrates like this compound and short peptides is fundamental to understanding the enzyme's catalytic mechanism and substrate specificity. This document details the kinetic parameters of NMT with representative substrates, provides comprehensive experimental protocols for measuring NMT activity, and illustrates the key signaling pathways regulated by N-myristoylation.

N-Myristoyltransferase (NMT) and Substrate Recognition

N-myristoyltransferase facilitates the transfer of myristate from myristoyl-Coenzyme A (myristoyl-CoA) to the α-amino group of an N-terminal glycine in substrate proteins. This reaction is highly specific. While an N-terminal glycine is an absolute requirement, the surrounding amino acid sequence also plays a significant role in substrate recognition and the efficiency of the myristoylation reaction.

Quantitative Data: Kinetic Parameters of NMT Substrates

Obtaining precise kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is essential for characterizing enzyme-substrate interactions. While specific kinetic data for this compound as a standalone substrate for N-myristoyltransferase are not extensively reported in peer-reviewed literature, extensive research has been conducted on peptide substrates. The data for a commonly used peptide substrate derived from the N-terminus of the proto-oncogene tyrosine-protein kinase Src (pp60src) is presented below as a representative example of NMT kinetics.

SubstrateEnzymeKm (µM)Vmax (or kcat)Assay ConditionsReference
Hs pp60src (2-9) peptideHuman NMT12.66 ± 0.20Not Specified30 µM myristoyl-CoA, pH 7.9-8.0, 25°C[1]
Hs pp60src (2-9) peptideHuman NMT23.25 ± 0.22Not Specified30 µM myristoyl-CoA, pH 7.9-8.0, 25°C[1]
Myristoyl-CoAHuman NMT18.24 ± 0.62Not Specified30 µM Hs pp60src (2-9) peptide, pH 7.9-8.0, 25°C[2]
Myristoyl-CoAHuman NMT27.24 ± 0.79Not Specified30 µM Hs pp60src (2-9) peptide, pH 7.9-8.0, 25°C[2]

Experimental Protocols

Accurate and reproducible methods for measuring NMT activity are critical for both basic research and drug discovery. Two widely used methods are the fluorescence-based assay and the Enzyme-Linked Immunosorbent Assay (ELISA).

Fluorescence-Based NMT Activity Assay

This assay continuously monitors the production of Coenzyme A (CoA), a product of the myristoylation reaction, using a thiol-reactive fluorescent probe.

Principle: The assay utilizes a pro-fluorescent probe, such as 7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), which is non-fluorescent. In the presence of the free thiol group of CoA released during the NMT-catalyzed reaction, CPM forms a fluorescent adduct. The increase in fluorescence intensity over time is directly proportional to NMT activity.[1]

Materials:

  • Purified NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., Hs pp60src (2-9) peptide: GSNKSKPK)

  • CPM dye

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100

  • Quenching solution (for endpoint assays)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in the assay buffer. The final concentration of DMSO should be kept low (e.g., < 3%) to avoid enzyme inhibition.

  • Assay Setup (96-well plate):

    • To each well, add the following in order:

      • 10 µL of 10% DMSO/water (or inhibitor solution in 10% DMSO for inhibition studies).

      • 25 µL of myristoyl-CoA solution (final concentration, e.g., 4 µM).

      • 50 µL of NMT solution (final concentration, e.g., 6.3 nM).

      • 10 µL of CPM solution (final concentration, e.g., 8 µM).

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 15 µL of the peptide substrate solution (final concentration, e.g., 4 µM).

  • Measurement:

    • Continuous Monitoring: Immediately place the plate in a fluorescence microplate reader pre-set to 25°C. Monitor the increase in fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at ~380 nm and emission at ~470 nm.

    • Endpoint Assay: After initiating the reaction, incubate the plate at 25°C for a defined period (e.g., 30 minutes). Stop the reaction by adding 60 µL of a quenching solution. Read the final fluorescence intensity.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence increase over time, after subtracting the background fluorescence from a control well lacking the enzyme. For endpoint assays, compare the final fluorescence values.

ELISA-Based NMT Activity Assay

This method offers a non-radioactive, high-throughput alternative for measuring NMT activity.

Principle: A biotinylated peptide substrate is used in the NMT reaction. The myristoylated product is then captured on an antibody-coated plate (e.g., anti-biotin). The incorporated myristoyl group is subsequently detected using a specific primary antibody against the myristoyl-glycine moiety, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a chromogenic substrate for HRP results in a colorimetric signal that is proportional to the NMT activity.

Materials:

  • Purified NMT enzyme

  • Myristoyl-CoA

  • Biotinylated peptide substrate with an N-terminal glycine

  • Streptavidin-coated 96-well microplates

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • NMT Reaction:

    • In a separate tube or plate, incubate the NMT enzyme with myristoyl-CoA and the biotinylated peptide substrate in an appropriate reaction buffer.

  • Capture of Product:

    • Add the reaction mixture to streptavidin-coated wells. Incubate to allow the biotinylated peptide (both substrate and product) to bind to the plate.

    • Wash the wells multiple times with Wash Buffer to remove unbound components.

  • Blocking:

    • Add Blocking Buffer to each well to block any non-specific binding sites. Incubate and then wash.

  • Detection:

    • Add the primary antibody against this compound to each well and incubate.

    • Wash the wells thoroughly.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells thoroughly.

  • Signal Development:

    • Add the TMB substrate solution to each well and incubate in the dark.

    • Stop the reaction by adding the Stop Solution.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of myristoylated peptide produced.

Mandatory Visualizations

N-Myristoylation Reaction Workflow

N_Myristoylation_Reaction Myristoyl_CoA Myristoyl-CoA NMT_MyrCoA NMT-Myristoyl-CoA Binary Complex Myristoyl_CoA->NMT_MyrCoA Binds NMT_Apo NMT (Apoenzyme) NMT_Apo->NMT_MyrCoA Peptide Peptide Substrate (N-terminal Glycine) Ternary_Complex NMT-Myristoyl-CoA-Peptide Ternary Complex Peptide->Ternary_Complex Binds NMT_MyrCoA->Ternary_Complex NMT_Product NMT-Product Complex Ternary_Complex->NMT_Product Catalysis Myristoylated_Peptide Myristoylated Peptide CoA Coenzyme A NMT_Product->NMT_Apo Regenerates NMT_Product->Myristoylated_Peptide Releases NMT_Product->CoA Releases

Caption: The ordered Bi-Bi kinetic mechanism of N-myristoyltransferase.

Fluorescence-Based NMT Assay Workflow

Fluorescence_NMT_Assay cluster_reaction NMT Reaction cluster_detection Fluorescence Detection Myristoyl_CoA Myristoyl-CoA CoA CoA-SH Peptide Peptide Substrate Myristoylated_Peptide Myristoylated Peptide NMT NMT NMT->Myristoylated_Peptide Catalyzes NMT->CoA CPM_fluorescent CPM-CoA Adduct (Fluorescent) CoA->CPM_fluorescent Reacts with CPM_non_fluorescent CPM (Non-fluorescent) CPM_non_fluorescent->CPM_fluorescent Measurement Measure Fluorescence (Ex: 380nm, Em: 470nm) CPM_fluorescent->Measurement Detected

Caption: Workflow of the continuous fluorescence-based NMT activity assay.

Signaling Pathway: Src Kinase Activation

Src_Kinase_Signaling Receptor Receptor Tyrosine Kinase Src_inactive Inactive c-Src (Myristoylated) Receptor->Src_inactive Recruits & Activates Src_active Active c-Src Src_inactive->Src_active Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_active->Downstream Phosphorylates & Activates Ligand Growth Factor Ligand->Receptor Binds

Caption: Role of N-myristoylation in Src kinase-mediated signal transduction.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Heterotrimeric G-Protein (Gα is Myristoylated) GPCR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma Effector Effector Protein (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Ligand Ligand->GPCR Binds G_alpha_GTP->Effector Activates

References

N-Myristoylglycine: A Novel Endogenous Regulator of Brown Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Obesity and associated metabolic disorders represent a significant global health challenge. The promotion of brown adipose tissue (BAT) activity, with its inherent thermogenic capacity, has emerged as a promising therapeutic strategy. This technical guide delves into the role of N-Myristoylglycine, an endogenous N-acyl amino acid, as a potent inducer of brown adipocyte differentiation. Initially identified through a metabolomics approach investigating the effects of the drug zafirlukast, this compound has been shown to recapitulate the browning effects of the drug without its associated toxicity.[1] This document provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound's role in brown adipogenesis, tailored for researchers and professionals in the field of metabolic disease and drug development.

Introduction

Brown adipose tissue (BAT) dissipates energy as heat through the action of Uncoupling Protein 1 (UCP1), a mitochondrial protein that uncouples cellular respiration from ATP synthesis.[2] The discovery of metabolically active BAT in adult humans has spurred research into identifying endogenous molecules that can promote the differentiation and activation of brown adipocytes.

This guide focuses on this compound, a lipid metabolite that has been identified as a key player in the differentiation of human preadipocytes into brown adipocytes. The initial discovery stemmed from studies on the asthma drug zafirlukast, which was found to induce a brown-like phenotype in white adipocytes.[1] Subsequent "Drug-Initiated Activity Metabolomics" (DIAM) revealed that zafirlukast's browning effect is mediated, at least in part, by the endogenous synthesis and secretion of this compound.[1]

Mechanism of Action

Biosynthesis of this compound

This compound is synthesized by the enzyme Glycine N-Acyltransferase (GLYAT).[1] Studies have shown that treatment of preadipocytes with zafirlukast leads to a significant upregulation of GLYAT mRNA and protein expression. This increase in GLYAT activity results in the conjugation of myristic acid (a 14-carbon saturated fatty acid) to glycine, forming this compound.

Proposed Signaling Pathway

While the precise signaling pathway of this compound in brown adipocyte differentiation is still under investigation, its nature as a secreted metabolite suggests an autocrine or paracrine mode of action. N-acyl amino acids are known to interact with G-protein coupled receptors (GPCRs). It is hypothesized that this compound binds to a yet-to-be-identified GPCR on the surface of preadipocytes. This binding event likely triggers a downstream signaling cascade that ultimately leads to the activation of key transcription factors involved in brown adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the induction of UCP1 expression.

N_Myristoylglycine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (Putative) This compound->GPCR Binds Signaling_Cascade Downstream Signaling Cascade GPCR->Signaling_Cascade Activates PPARg_Activation PPARγ Activation Signaling_Cascade->PPARg_Activation UCP1_Expression UCP1 Gene Expression PPARg_Activation->UCP1_Expression Brown_Adipocyte_Differentiation Brown Adipocyte Differentiation UCP1_Expression->Brown_Adipocyte_Differentiation

Figure 1: Proposed Signaling Pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effects on brown adipocyte differentiation markers.

Table 1: Effect of this compound on Gene Expression in SGBS Preadipocytes

TreatmentTarget GeneFold Change vs. Control
This compoundUCP1Increased
This compoundFABP4Enhanced

Data extracted from Guijas, C., et al. (2022).

Table 2: Effect of Zafirlukast on GLYAT Expression in SGBS Preadipocytes

TreatmentTargetTime PointFold Change vs. Control
ZafirlukastGLYAT mRNA24h~4-fold
ZafirlukastGLYAT Protein24hIncreased
ZafirlukastGLYAT Protein48hIncreased

Data extracted from Guijas, C., et al. (2022).

Experimental Protocols

Cell Culture and Differentiation of SGBS Preadipocytes

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for studying human adipogenesis.

Materials:

  • SGBS preadipocytes

  • Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 33 µM Biotin, 17 µM Pantothenate, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Differentiation Medium (White Adipocyte-Biased): Serum-free DMEM/F12 with 33 µM Biotin, 17 µM Pantothenate, 10 µg/mL Transferrin, 20 nM Insulin, 100 nM Cortisol, 200 pM Triiodothyronine (T3), 25 nM Dexamethasone, and 250 µM 3-isobutyl-1-methylxanthine (IBMX).

  • Maintenance Medium: Differentiation medium without Dexamethasone and IBMX.

  • This compound (stock solution in DMSO)

Procedure:

  • Culture SGBS preadipocytes in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • For differentiation, seed cells in multi-well plates and grow to confluence.

  • To induce differentiation, replace the Growth Medium with Differentiation Medium. For testing this compound, add the compound to the Differentiation Medium at the desired concentrations (a dose-response from 0.0001 to 20 µM has been reported to be effective). A vehicle control (DMSO) should be run in parallel.

  • After 4 days, replace the induction medium with Maintenance Medium containing this compound or vehicle.

  • Continue to culture the cells for an additional 7-10 days, changing the medium every 2-3 days.

  • Assess differentiation by microscopy (lipid droplet accumulation) and molecular analyses.

SGBS_Differentiation_Workflow Start Start Seed_SGBS Seed SGBS Preadipocytes Start->Seed_SGBS Grow_to_Confluence Grow to Confluence in Growth Medium Seed_SGBS->Grow_to_Confluence Induce_Differentiation Induce Differentiation (Day 0) (Differentiation Medium +/- this compound) Grow_to_Confluence->Induce_Differentiation Medium_Change Change to Maintenance Medium (Day 4) (+/- this compound) Induce_Differentiation->Medium_Change Culture_and_Feed Culture for 7-10 Days (Change Medium every 2-3 days) Medium_Change->Culture_and_Feed Assess_Differentiation Assess Differentiation (Microscopy, qPCR, Western Blot) Culture_and_Feed->Assess_Differentiation End End Assess_Differentiation->End

References

Methodological & Application

Synthesis and Application of N-Myristoylglycine for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Myristoylglycine, a synthetic lipoamino acid, has emerged as a valuable tool in biomedical research, particularly in the study of protein N-myristoylation, a crucial lipid modification that governs protein localization, function, and signal transduction. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound, along with its applications in cellular assays and the investigation of relevant signaling pathways.

Introduction

N-myristoylation is the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a critical role in various cellular processes, including signal transduction, oncogenesis, and viral replication.[3][4] this compound serves as a stable analog of myristoylated peptides and a valuable probe to investigate the functional consequences of this modification. Its recent identification as a potent endogenous metabolite that induces the differentiation of brown adipocytes has further expanded its research applications, offering potential avenues for addressing metabolic disorders like obesity and type 2 diabetes.[5]

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity, and available resources.

Chemical Synthesis

Chemical synthesis offers a scalable approach to produce this compound. Both solid-phase and solution-phase methods can be employed.

1. Solid-Phase Peptide Synthesis (SPPS)

This method allows for the straightforward synthesis and purification of this compound.

Experimental Protocol:

  • Resin Preparation: Swell Rink amide resin in dimethylformamide (DMF).

  • Fmoc-Glycine Coupling: Couple Fmoc-protected glycine to the resin using a standard coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Myristoylation: React the free N-terminal glycine on the resin with myristic anhydride in a 50:50 mixture of chloroform and DMF at 65°C for 1.5 hours.

  • Cleavage and Deprotection: Cleave the this compound from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Solution-Phase Synthesis

This method is suitable for larger-scale synthesis.

Experimental Protocol:

  • Reaction Setup: Dissolve glycine in an aqueous alkaline solution (e.g., sodium hydroxide solution, maintaining a pH of 8.5-9.5).

  • Acylation: Add myristoyl chloride dropwise to the glycine solution at 20°C while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Extraction: Upon completion, acidify the reaction mixture with an acid (e.g., HCl) to precipitate the this compound. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific method for producing N-myristoylated peptides and proteins, including this compound, using N-Myristoyltransferase (NMT).

Experimental Protocol:

  • NMT Expression and Purification:

    • Express recombinant NMT (e.g., human or yeast) in E. coli.

    • Lyse the cells and purify the NMT using affinity chromatography (e.g., Ni-NTA for His-tagged NMT).

  • In Vitro Myristoylation Reaction:

    • Prepare a reaction mixture containing purified NMT, glycine (as the substrate), and myristoyl-CoA in a suitable buffer (e.g., Tris-HCl).

    • Incubate the reaction at 37°C.

    • Monitor the formation of this compound using RP-HPLC.

  • Purification: Purify the this compound from the reaction mixture using RP-HPLC.

Quantitative Data on Synthesis

Synthesis MethodTypical YieldTypical PurityReference(s)
Solid-Phase Peptide Synthesis~70-85%>95%
Solution-Phase Synthesis~84.46%~99.44%
Enzymatic Synthesis (in vitro)Variable>98%

Application Notes and Protocols

This compound is a versatile tool for studying various biological processes.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This compound can be used as a reference compound or a building block for synthesizing potential NMT inhibitors.

Experimental Protocol:

  • Assay Principle: The assay measures the activity of NMT by detecting the transfer of myristate from myristoyl-CoA to a peptide substrate. Inhibition is quantified by the reduction in signal.

  • Reagents: Purified NMT, a peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of Src kinase), myristoyl-CoA, and a detection reagent (e.g., a fluorescent probe that reacts with the free CoA produced).

  • Procedure:

    • Incubate NMT with the test inhibitor and this compound (as a control) for a defined period.

    • Initiate the reaction by adding the peptide substrate and myristoyl-CoA.

    • Monitor the reaction progress by measuring the signal from the detection reagent.

  • Data Analysis: Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for Brown Adipocyte Differentiation

This compound has been shown to induce the differentiation of preadipocytes into brown adipocytes.

Experimental Protocol:

  • Cell Culture: Culture human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes in the appropriate growth medium.

  • Differentiation Induction:

    • Induce differentiation by treating the cells with a standard differentiation cocktail.

    • Add this compound to the differentiation medium at various concentrations.

  • Assessment of Differentiation:

    • After a suitable differentiation period (e.g., 7-10 days), assess adipocyte differentiation by:

      • Oil Red O Staining: To visualize lipid droplet accumulation.

      • Gene Expression Analysis (qPCR): To measure the expression of brown adipocyte markers such as UCP1.

      • Immunofluorescence: To detect the expression of brown adipocyte-specific proteins.

  • Data Analysis: Quantify the extent of differentiation and determine the effective concentration of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving N-Myristoylation

N-myristoylation is crucial for the function of many signaling proteins, including Src family kinases and G-protein alpha subunits.

Src Family Kinase Signaling

Myristoylation is essential for the membrane localization and kinase activity of Src.

Src_Signaling cluster_membrane Plasma Membrane Src_inactive Inactive Src (Myristoyl group sequestered) Src_active Active Src (Myristoyl group exposed) Src_inactive->Src_active Conformational Change & Myristoyl Switch Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src_active->Downstream_Signaling phosphorylates targets Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor binds Receptor->Src_inactive activates

Caption: N-myristoylation in Src kinase activation and signaling.

G-Protein Signaling

The myristoylation of the Gαi subunit of heterotrimeric G-proteins is critical for its membrane association and interaction with G-protein coupled receptors (GPCRs).

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Inactive G-protein (Gαβγ-GDP) Myristoylated Gα GPCR->G_protein activates G_protein_active Active G-protein (Gα-GTP + Gβγ) G_protein->G_protein_active GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector regulates Ligand Ligand Ligand->GPCR binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger

Caption: Role of N-myristoylation in G-protein coupled receptor signaling.

Experimental Workflows

Solid-Phase Synthesis of this compound

SPPS_Workflow cluster_synthesis Synthesis Steps start Start resin_prep 1. Resin Swelling start->resin_prep end End (Purified this compound) gly_coupling 2. Fmoc-Glycine Coupling resin_prep->gly_coupling deprotection 3. Fmoc Deprotection gly_coupling->deprotection myristoylation 4. Myristoylation deprotection->myristoylation cleavage 5. Cleavage from Resin myristoylation->cleavage purification 6. RP-HPLC Purification cleavage->purification purification->end

Caption: Workflow for the solid-phase synthesis of this compound.

Brown Adipocyte Differentiation Assay

Adipocyte_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Differentiation start Start cell_seeding 1. Seed SGBS Preadipocytes start->cell_seeding end End (Quantified Differentiation) differentiation_induction 2. Induce Differentiation + this compound cell_seeding->differentiation_induction incubation 3. Incubate for 7-10 days differentiation_induction->incubation oil_red_o 4a. Oil Red O Staining incubation->oil_red_o qpcr 4b. qPCR for UCP1 incubation->qpcr if_staining 4c. Immunofluorescence incubation->if_staining data_analysis 5. Data Analysis oil_red_o->data_analysis qpcr->data_analysis if_staining->data_analysis data_analysis->end

Caption: Workflow for the this compound induced brown adipocyte differentiation assay.

References

N-Myristoylglycine: A Versatile Tool for Investigating Protein N-Myristoylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a crucial lipid modification where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1][2][3][4] This irreversible modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in various cellular processes.[5] By enhancing protein hydrophobicity, N-myristoylation governs protein-membrane interactions, subcellular localization, and protein-protein interactions, which are essential for the proper functioning of numerous signaling pathways. The dysregulation of N-myristoylation has been implicated in several diseases, including cancer, infectious diseases, and inflammatory disorders, making NMT a promising therapeutic target.

N-Myristoylglycine and its chemical analogs serve as powerful tools for studying this vital post-translational modification. These molecules can be used as probes in metabolic labeling experiments to identify new myristoylated proteins, as substrates in enzymatic assays to characterize NMT activity, and as foundational structures in the development of NMT inhibitors for therapeutic purposes.

Application Notes

Identification of N-Myristoylated Proteins

A primary application of this compound analogs is the identification and characterization of the "myristoylome" – the complete set of N-myristoylated proteins within a cell or organism. By metabolically labeling cells with myristic acid analogs containing "clickable" tags, such as alkynes or azides, researchers can tag and subsequently isolate myristoylated proteins. These tagged proteins can then be visualized via fluorescent microscopy or identified with high confidence using mass spectrometry-based proteomics. This approach allows for the discovery of novel NMT substrates and provides insights into how N-myristoylation patterns change in response to cellular signals or disease states.

Characterization of N-Myristoyltransferase (NMT) Activity and Inhibition

This compound-based peptides are essential substrates for in vitro assays designed to measure the enzymatic activity of NMT. These assays are critical for understanding the kinetic properties of NMT isozymes (NMT1 and NMT2 in humans) and for screening potential small molecule inhibitors. Various assay formats have been developed, including those that are radioactive, HPLC-based, ELISA-based, and fluorescence-based, offering different levels of sensitivity and throughput. The development of robust, nonradioactive assays has been particularly important for high-throughput screening in drug discovery programs aiming to identify novel NMT inhibitors for diseases like cancer and parasitic infections.

Elucidation of Signaling Pathways

By facilitating the identification of previously unknown myristoylated proteins, this compound analogs help to unravel complex signaling networks. Many key signaling proteins, including Src family kinases, G-protein alpha subunits, and the catalytic subunit of cAMP-dependent protein kinase, are known to be myristoylated. This modification is often required for their localization to the plasma membrane or other cellular compartments where they can interact with their respective upstream and downstream signaling partners. Using metabolic labeling, researchers can investigate how the myristoylation of specific proteins is regulated and how it contributes to the overall dynamics of a signaling cascade.

Drug Discovery and Development

Given the importance of N-myristoylation for the viability of various pathogens (including parasites and viruses) and for the proliferation of cancer cells, NMT is an attractive drug target. This compound-based assays are instrumental in the discovery and optimization of NMT inhibitors. For example, compounds that compete with the peptide substrate or myristoyl-CoA can be identified and their potency and selectivity can be quantified. Furthermore, metabolic labeling with myristic acid analogs can be used to confirm the on-target effects of NMT inhibitors in a cellular context.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound and its analogs in N-myristoylation research.

Compound/MethodApplicationKey Quantitative FindingReference(s)
NMT Inhibitor (24289547)Anticancer Drug DiscoveryDocking Score: -11.5 to -11.2 kcal/mol; MM/GBSA Binding Energy: -102.72 kcal/mol
Myristoylated Arf1 ProteinProtein Production and AnalysisYield: 0.18–1.0 mg/L of culture; Myristoylation Efficiency: 10–25%
Mass Spectrometry AnalysisIdentification of Myristoylated PeptidesDetectable Neutral Loss: 210 Da (C14H26O); Collision Energy: 30-42% for detection
MyristoylglycineBrown Adipocyte DifferentiationZafirlukast induced a four-fold increase in GLYAT mRNA, the enzyme that synthesizes acylglycines.
Recombinant NMT Co-expressionEnzymatic Synthesis of Myristoylated ProductYield: 40–60 mg/L of myristoylated product in E. coli.

Experimental Protocols

Protocol 1: Metabolic Labeling and Identification of N-Myristoylated Proteins using an Alkyne-Tagged Myristic Acid Analog

This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-containing myristic acid analog, followed by click chemistry to conjugate a reporter tag for enrichment and subsequent identification by mass spectrometry.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Alkyne-tagged myristic acid analog (e.g., 12-azidododecanoic acid or a similar clickable probe)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Click Chemistry Reagents:

    • Azide- or Biotin-PEG4-Azide

    • Copper(II) Sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

    • Sodium Ascorbate

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS, high salt buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Equipment: Cell culture incubator, centrifuge, sonicator, rotator, SDS-PAGE equipment, mass spectrometer.

Procedure:

  • Cell Culture and Labeling:

    • Plate cells to achieve 70-80% confluency on the day of labeling.

    • Prepare the labeling medium by supplementing the complete culture medium with the alkyne-tagged myristic acid analog (a typical starting concentration is 25-50 µM).

    • Remove the old medium from the cells, wash once with PBS, and add the labeling medium.

    • Incubate the cells for 4-16 hours under normal culture conditions (37°C, 5% CO2).

  • Cell Lysis:

    • After incubation, wash the cells twice with cold PBS.

    • Add cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the click chemistry reagents in the following order: Biotin-PEG4-Azide, CuSO4 (pre-mixed with THPTA), and finally sodium ascorbate to initiate the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.

  • Enrichment of Biotinylated Proteins:

    • Add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., with lysis buffer, high salt buffer, and PBS).

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Run the eluate on an SDS-PAGE gel for a short distance to separate proteins from the beads.

    • Excise the entire protein-containing region of the gel for in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS for protein identification.

Protocol 2: In Vitro Fluorescence-Based N-Myristoyltransferase (NMT) Activity Assay

This protocol provides a method for measuring NMT activity by detecting the production of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.

Materials:

  • Recombinant human NMT1 or NMT2

  • Peptide substrate with an N-terminal glycine (e.g., a known NMT substrate peptide)

  • Myristoyl-CoA

  • Assay Buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100.

  • Fluorescent Probe: 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation ~390 nm, Emission ~470 nm)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of the NMT enzyme, peptide substrate, Myristoyl-CoA, and CPM in the assay buffer.

    • The final reaction will typically contain enzyme in the nanomolar range and substrates (peptide and Myristoyl-CoA) in the low micromolar range.

  • Set up the Reaction:

    • In a 96-well black microplate, add the assay buffer, NMT enzyme, and peptide substrate to the desired final concentrations.

    • Include negative controls: a reaction without the enzyme and a reaction without the peptide substrate.

    • To measure inhibition, pre-incubate the enzyme with the inhibitor for a defined period before starting the reaction.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding Myristoyl-CoA to each well.

  • Detect CoA Production:

    • The reaction can be monitored in real-time or as an endpoint assay.

    • For an endpoint assay, stop the reaction after a specific time (e.g., 30 minutes) by adding the CPM probe.

    • Incubate with the CPM probe for 10-15 minutes to allow it to react with the generated CoA.

  • Measure Fluorescence:

    • Read the fluorescence intensity using a plate reader with excitation at ~390 nm and emission at ~470 nm.

    • The increase in fluorescence is proportional to the amount of CoA produced and thus to the NMT activity.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity against time (for kinetic assays) or inhibitor concentration to determine enzymatic activity or IC50 values.

Visualizations

N_Myristoylation_Pathway cluster_cytosol Cytosol MyrCoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Protein Nascent Protein (Met-Gly-X-X-Ser...) Protein->NMT MyrProtein N-Myristoylated Protein NMT->MyrProtein Myristate Transfer Membrane Cellular Membrane MyrProtein->Membrane Membrane Targeting Effector Effector Protein / Downstream Signaling Membrane->Effector Signal Transduction

Caption: The N-Myristoylation process and its role in signal transduction.

Metabolic_Labeling_Workflow Start Start: Culture Cells Label Metabolic Labeling with Alkyne-Myristic Acid Start->Label Lyse Cell Lysis and Protein Extraction Label->Lyse Click Click Chemistry with Biotin-Azide Lyse->Click Enrich Streptavidin Pulldown of Labeled Proteins Click->Enrich Digest On-Bead or In-Gel Trypsin Digestion Enrich->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Identify Myristoylated Proteins Analyze->Identify

Caption: Workflow for identifying myristoylated proteins via metabolic labeling.

NMT_Assay_Principle cluster_reactants Reactants cluster_products Products MyrCoA Myristoyl-CoA NMT NMT Enzyme MyrCoA->NMT Peptide Peptide Substrate (Gly-....) Peptide->NMT MyrPeptide Myristoylated Peptide NMT->MyrPeptide CoA Coenzyme A (CoA-SH) NMT->CoA CPM_CoA CPM-CoA Adduct (Fluorescent) CoA->CPM_CoA CPM CPM Probe (Non-fluorescent) CPM->CPM_CoA Reaction Detector Fluorescence Detector CPM_CoA->Detector Emission

Caption: Principle of a fluorescence-based in vitro NMT activity assay.

References

Detecting N-Myristoylglycine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a crucial lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine residue of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and signal transduction. The detection and quantification of N-myristoylglycine, the product of the hydrolysis of the N-myristoyl-protein linkage, as well as N-myristoylated proteins themselves, are essential for understanding the functional roles of myristoylation and for the development of NMT inhibitors as potential therapeutics in various diseases, including cancer and infectious diseases.[1][2]

This document provides detailed application notes and protocols for the detection of this compound and N-myristoylated proteins in biological samples, targeting researchers, scientists, and professionals in drug development.

I. Chromatographic Methods

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. When coupled with mass spectrometry, it provides high sensitivity and specificity.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A sensitive method for the detection of this compound involves its derivatization to a p-nitrobenzylazlactone, which can be detected at picomole levels using RP-HPLC.[3]

Experimental Protocol:

  • Sample Preparation (from purified protein):

    • Perform mild acid hydrolysis of the purified N-myristoylated protein to release this compound.

    • Lyophilize the hydrolysate.

  • Derivatization:

    • To the dried hydrolysate, add a solution of p-nitrobenzoyl chloride in pyridine.

    • Heat the mixture to form the p-nitrobenzylazlactone derivative of this compound.

    • Evaporate the pyridine under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) for separation.

    • Detect the derivative using a UV detector at an appropriate wavelength.

Quantitative Data:

ParameterValueReference
Limit of Detectionpmol levels[3]

Workflow Diagram:

RP_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein N-Myristoylated Protein Hydrolysis Mild Acid Hydrolysis Protein->Hydrolysis NMG This compound Hydrolysis->NMG Derivatization p-Nitrobenzoyl Chloride in Pyridine NMG->Derivatization Derivative p-Nitrobenzylazlactone Derivative Derivatization->Derivative HPLC RP-HPLC Derivative->HPLC Detection UV Detection HPLC->Detection

RP-HPLC workflow for this compound detection.

II. Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers high sensitivity and specificity for the identification and quantification of this compound and N-myristoylated peptides.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a widely used method for the analysis of post-translationally modified proteins and their components.

Experimental Protocol:

  • Sample Preparation (from cells or tissues):

    • Protein Extraction: Lyse cells or homogenize tissues in a suitable buffer containing protease inhibitors.

    • Protein Digestion: Perform in-solution or in-gel digestion of the protein extract using a protease such as trypsin.

    • Enrichment of Myristoylated Peptides (Optional): Use techniques like liquid-liquid extraction to enrich for hydrophobic myristoylated peptides.[4]

  • LC-MS/MS Analysis:

    • Chromatography: Use a nano-liquid chromatography system with a C18 column for peptide separation. A typical mobile phase consists of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Use data-dependent acquisition to fragment the most abundant precursor ions.

Quantitative Data:

ParameterValueReference
Limit of Quantitation (for Glycine)100 nM

Workflow Diagram:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissues) Lysis Cell Lysis/ Homogenization Sample->Lysis Digestion Proteolytic Digestion (e.g., Trypsin) Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides LC nanoLC Separation (C18 Column) Peptides->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis MS->Data

LC-MS/MS workflow for myristoylated peptide analysis.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of small, volatile molecules. For non-volatile compounds like this compound, derivatization is required to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extraction: Extract metabolites from the biological sample (e.g., plasma, urine) using a suitable solvent system.

    • Methoxyamination: To stabilize carbonyl groups and prevent multiple derivatives, treat the dried extract with methoxyamine hydrochloride in pyridine.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., SLB-5ms) for separation.

    • The mass spectrometer will fragment the derivatized this compound, producing a characteristic mass spectrum for identification and quantification.

Quantitative Data:

Workflow Diagram:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Methoxy Methoxyamination Extraction->Methoxy Silyl Silylation (MSTFA) Methoxy->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Analysis GCMS->Data

GC-MS workflow for this compound detection.

III. Immunoassays

Immunoassays utilize antibodies that specifically recognize the N-myristoyl glycine moiety.

Monoclonal Antibody-Based Detection

A novel monoclonal antibody has been developed that specifically recognizes the N-myristoyl glycine structure. This antibody can be used in various immunoassay formats, such as Western blotting and immunoprecipitation, to detect N-myristoylated proteins.

Experimental Protocol (Western Blotting):

  • Protein Separation: Separate proteins from your biological sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-N-myristoyl glycine monoclonal antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate and detect the chemiluminescent signal.

Quantitative Data:

While this method is primarily qualitative, semi-quantitative analysis can be performed by comparing band intensities.

Logical Relationship Diagram:

Immunoassay_Logic Protein N-Myristoylated Protein Binding Specific Binding Protein->Binding Antibody Anti-N-Myristoyl Glycine Monoclonal Antibody Antibody->Binding Detection Signal Generation Binding->Detection

Principle of immunoassay for N-myristoylated proteins.

IV. Metabolic Labeling

Metabolic labeling with modified myristic acid analogs is a powerful strategy for identifying N-myristoylated proteins.

Alkyne-Tagged Myristic Acid Labeling

This method involves introducing an alkyne-tagged myristic acid analog into cells, which is then incorporated into proteins by NMTs. The alkyne tag allows for the subsequent attachment of a reporter molecule via click chemistry for detection and enrichment.

Experimental Protocol:

  • Metabolic Labeling: Culture cells in the presence of an alkyne-tagged myristic acid analog.

  • Cell Lysis: Harvest and lyse the cells.

  • Click Chemistry: React the cell lysate with a reporter molecule containing an azide group (e.g., biotin-azide or a fluorescent dye-azide). This will covalently link the reporter to the alkyne-tagged myristoylated proteins.

  • Detection/Enrichment:

    • If a fluorescent dye was used, proteins can be visualized by in-gel fluorescence scanning.

    • If biotin was used, the labeled proteins can be enriched using streptavidin-coated beads.

  • Analysis: Enriched proteins can be identified by mass spectrometry.

Workflow Diagram:

Metabolic_Labeling_Workflow cluster_labeling Labeling cluster_detection Detection cluster_analysis Analysis Cells Live Cells Analog Alkyne-Myristic Acid Analog Cells->Analog Labeled Labeled N-Myristoylated Proteins Analog->Labeled Click Click Chemistry (Azide-Reporter) Labeled->Click Detection Fluorescence/ Biotin Detection Click->Detection Enrichment Affinity Enrichment (if Biotinylated) Detection->Enrichment MS Mass Spectrometry Identification Enrichment->MS

Metabolic labeling workflow for N-myristoylated proteins.

Summary

The choice of method for detecting this compound or N-myristoylated proteins will depend on the specific research question, the nature of the biological sample, and the available instrumentation. For absolute quantification of free this compound, LC-MS/MS or GC-MS are the methods of choice. For the identification of novel N-myristoylated proteins, metabolic labeling followed by mass spectrometry is a powerful approach. Immunoassays provide a convenient tool for the specific detection of N-myristoylated proteins in complex mixtures.

References

Application Notes and Protocols for N-Myristoylglycine Identification using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification where myristate, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a protein. This process is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in various cellular processes, including signal transduction, protein-protein interactions, and protein localization.[1][2][3] The resulting N-myristoylated protein contains N-Myristoylglycine at its N-terminus. Accurate identification and quantification of this compound are crucial for understanding the functional roles of myristoylated proteins and for the development of therapeutics targeting NMTs, which are implicated in diseases like cancer and infectious diseases.[2] Mass spectrometry (MS) has emerged as a powerful tool for the analysis of N-myristoylated proteins and peptides.[4] This document provides detailed application notes and protocols for the identification of this compound using mass spectrometry.

Key Mass Spectrometry-Based Approaches

The identification of this compound is typically achieved by analyzing N-myristoylated peptides derived from protein digests. A characteristic feature in the fragmentation of these peptides is the neutral loss of the myristoyl group, which corresponds to a mass of 210 Da. This neutral loss is a key signature used for the identification of myristoylated peptides in a complex mixture. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose.

Experimental Protocols

Protocol 1: Sample Preparation and Enrichment of N-Myristoylated Peptides

This protocol is adapted from a method utilizing liquid-liquid extraction to enrich for hydrophobic lipidated peptides.

Materials:

  • Cell or tissue sample

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Trifluoroacetic acid (TFA)

  • Heptanol

  • Ethyl acetate

  • Formic acid

  • Acetonitrile (ACN)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Liquid-Liquid Extraction for Enrichment:

    • To 100 µg of the peptide digest, add 0.5% TFA.

    • Add an equal volume of a 1:1 mixture of heptanol and ethyl acetate.

    • Vortex vigorously for 5 minutes and centrifuge to separate the phases.

    • Carefully collect the upper organic phase containing the hydrophobic myristoylated peptides.

    • Dry the organic phase in a vacuum centrifuge.

  • Sample Desalting:

    • Resuspend the dried peptides in 0.1% TFA.

    • Desalt the sample using a C18 StageTip or ZipTip.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of increasing mobile phase B (e.g., 2-40% B over 60 minutes) followed by a steeper gradient to wash the column.

  • Flow Rate: 300 nL/min.

MS Parameters:

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

  • Full Scan (MS1):

    • Resolution: 60,000-120,000

    • Scan Range: m/z 350-1500

  • Tandem Scan (MS2):

    • Activation Type: Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Isolation Window: 1.2-2.0 m/z.

    • Normalized Collision Energy (NCE): 25-30%.

    • Detection of a neutral loss of 210 Da can be used as a trigger for MS2 acquisition.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from an experiment investigating the effect of an NMT inhibitor on the abundance of myristoylated proteins.

Protein IDGene NamePeptide SequenceFold Change (Inhibitor/Control)p-value
P63000GNAI1G CTLSAEERAALERSK-3.5< 0.01
P08107SRCG SNKSKPKDASQRRRSLE-2.8< 0.01
Q9Y2L5ARL4AG NITVKLVFSK-4.1< 0.001
P62820GNAI2G CTLSAEDKAAVERSK-3.2< 0.01

N-terminal Glycine is indicated in bold.

Visualizations

Signaling Pathway Involving N-Myristoylation

N-myristoylation is a key regulator of cellular signaling by promoting protein association with membranes and facilitating protein-protein interactions. A prominent example is the role of myristoylated proteins in G-protein coupled receptor (GPCR) signaling and in pathways involving Src family kinases.

N_Myristoylation_Signaling NMT N-Myristoyltransferase (NMT) Myr_Protein Myristoylated Protein NMT->Myr_Protein Myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Protein Protein with N-terminal Glycine Protein->NMT Membrane Cell Membrane Myr_Protein->Membrane Membrane Targeting Protein_Protein_Interaction Protein-Protein Interaction Myr_Protein->Protein_Protein_Interaction Apoptosis_Regulation Apoptosis Regulation Myr_Protein->Apoptosis_Regulation GPCR_Signaling GPCR Signaling Membrane->GPCR_Signaling Src_Kinase_Pathway Src Family Kinase Pathway Membrane->Src_Kinase_Pathway Downstream_Signaling Downstream Signaling Events GPCR_Signaling->Downstream_Signaling Src_Kinase_Pathway->Downstream_Signaling Protein_Protein_Interaction->Downstream_Signaling NMT_Inhibitor NMT Inhibitor NMT_Inhibitor->NMT Inhibition

Caption: Role of N-myristoylation in cellular signaling pathways.

Experimental Workflow for this compound Identification

The overall workflow for identifying this compound involves several key steps from sample preparation to data analysis.

Experimental_Workflow Sample Cell/Tissue Sample Lysis Lysis & Protein Extraction Sample->Lysis Digestion Reduction, Alkylation & Tryptic Digestion Lysis->Digestion Enrichment Liquid-Liquid Extraction (Enrichment of Myristoylated Peptides) Digestion->Enrichment LC_MS nanoLC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Identification of This compound Peptides (Neutral Loss of 210 Da) Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for this compound identification.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the identification and analysis of this compound using mass spectrometry. The enrichment of myristoylated peptides followed by high-resolution LC-MS/MS analysis is a robust strategy for detecting this important post-translational modification. The characteristic neutral loss of the myristoyl group serves as a reliable diagnostic tool for identification. These methods are invaluable for researchers and professionals in drug development who are investigating the roles of N-myristoylation in health and disease.

References

Application of N-Myristoylglycine Analogs in Proteomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristoyl group, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[1][2][3][4] This modification is crucial for protein localization, stability, and function, playing a vital role in a multitude of cellular signaling pathways.[1] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, and viral and parasitic infections, making NMT an attractive therapeutic target.

This document provides detailed application notes and protocols for the use of N-Myristoylglycine analogs in proteomics to identify and quantify N-myristoylated proteins, thereby enabling a deeper understanding of their roles in health and disease.

Principle of N-Myristoylation Analysis in Proteomics

The study of N-myristoylated proteins has been revolutionized by chemical proteomics approaches that utilize bio-orthogonal analogs of myristic acid. These analogs, such as those containing an azide or alkyne moiety, are metabolically incorporated into proteins by NMT. The bio-orthogonal handle then allows for the selective chemical ligation of a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, via "click chemistry". This strategy enables the enrichment and subsequent identification and quantification of N-myristoylated proteins from complex cellular lysates using mass spectrometry.

An alternative and complementary method involves the use of the bacterial enzyme Sortase A. This enzyme recognizes and labels proteins with exposed N-terminal glycine residues, which become more abundant when NMT is inhibited. This "gain-of-signal" approach is particularly powerful for studying the efficacy and selectivity of NMT inhibitors.

Key Applications

  • Global profiling of the N-myristoylated proteome: Identification of novel N-myristoylated proteins and expansion of the known "myristoylome".

  • Target validation for NMT inhibitors: Quantifying the extent of N-myristoylation inhibition for a wide range of protein substrates in response to small molecule inhibitors.

  • Studying the dynamics of N-myristoylation: Investigating changes in protein myristoylation during various cellular processes, such as apoptosis.

  • Elucidating signaling pathways: Understanding how N-myristoylation regulates specific signaling cascades by controlling the localization and interaction of key signaling proteins.

Data Presentation

Table 1: Examples of N-myristoylated proteins identified in human cells using a clickable myristic acid analog (YnMyr).
ProteinGene SymbolFunction
SrcSRCNon-receptor tyrosine kinase involved in cell growth and differentiation.
YesYES1Tyrosine kinase involved in cell proliferation and survival.
FynFYNTyrosine kinase involved in signaling pathways.
LckLCKTyrosine kinase crucial for T-cell signaling.
BIDBIDPro-apoptotic protein involved in the mitochondrial death pathway.
ARF1ARF1GTP-binding protein involved in vesicular trafficking.
ARF3ARF3GTP-binding protein involved in vesicular trafficking.
GNAI1GNAI1G-protein alpha subunit involved in signal transduction.
GNAI2GNAI2G-protein alpha subunit involved in signal transduction.
GNAI3GNAI3G-protein alpha subunit involved in signal transduction.

This table is a representation of data that can be generated. For a comprehensive list of identified proteins, refer to the source publications.

Table 2: Quantitative proteomic analysis of NMT inhibitor effects on substrate myristoylation.
Protein SubstrateFold Change in Myristoylation (Inhibitor vs. Control)
ARF1-3.5
ARF3-4.2
GNAI1-2.8
GNAI2-3.1
SRC-2.5

This table illustrates the type of quantitative data obtained from such studies. The values represent a hypothetical dose of an NMT inhibitor.

Experimental Protocols

Protocol 1: Metabolic Labeling of N-Myristoylated Proteins with a Clickable Myristic Acid Analog

This protocol describes the metabolic incorporation of an alkyne-containing myristic acid analog (e.g., YnMyr) into cellular proteins, followed by click chemistry-mediated biotinylation, enrichment, and preparation for mass spectrometry.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • YnMyr (alkynyl myristic acid analog)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents:

    • Biotin-azide

    • Copper(II) sulfate (CuSO4)

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Formic acid

Procedure:

  • Metabolic Labeling:

    • Culture cells to ~80% confluency.

    • Replace the culture medium with fresh medium containing 25-50 µM YnMyr.

    • Incubate the cells for 16-24 hours to allow for metabolic incorporation of the analog.

    • (Optional) Treat cells with an NMT inhibitor for a desired period before harvesting to assess inhibitor efficacy.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following reagents in order, vortexing after each addition:

      • Biotin-azide (final concentration 100 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Enrichment:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour.

    • Pellet the protein by centrifugation and wash the pellet with ice-cold methanol.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Incubate the resuspended protein with pre-washed streptavidin-agarose beads for 2 hours at room temperature to enrich for biotinylated (i.e., myristoylated) proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Wash the beads sequentially with PBS containing 1% SDS, 4 M urea in 100 mM Tris-HCl pH 8.0, and finally with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the tryptic peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip prior to LC-MS/MS analysis.

Protocol 2: Sortase A-Mediated Labeling of Proteins with Free N-Terminal Glycines

This protocol is designed to assess NMT inhibition by labeling the increased pool of proteins with free N-terminal glycines.

Materials:

  • Cell lysis buffer (e.g., Tris-buffered saline with protease inhibitors)

  • Sortase A (SrtA) enzyme

  • Biotinylated peptide substrate for SrtA (e.g., Biotin-LPETG)

  • Streptavidin-agarose beads

  • Wash buffers

  • Reagents for on-bead digestion as described in Protocol 1.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with an NMT inhibitor or vehicle control for the desired time.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Quantify the protein concentration.

  • Sortase A Labeling Reaction:

    • To 1 mg of protein lysate, add Sortase A (e.g., 10 µM) and the biotinylated peptide substrate (e.g., 200 µM).

    • Incubate the reaction for 2-4 hours at 37°C.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin-agarose beads as described in Protocol 1.

    • Perform on-bead digestion as described in Protocol 1 to prepare peptides for mass spectrometry analysis.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Src_inactive Src (inactive) - Myristoylated Src_active Src (active) - Myristoylated Src_inactive->Src_active Activation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src_active->Downstream_Signaling Regulation GPCR GPCR G_alpha Gα (inactive) - Myristoylated GPCR->G_alpha Activation G_alpha_active Gα (active) - Myristoylated G_alpha->G_alpha_active G_alpha_active->Downstream_Signaling Regulation NMT N-Myristoyltransferase (NMT) Unmyristoylated_Src Unmyristoylated Src Unmyristoylated_G_alpha Unmyristoylated Myristoyl_CoA Myristoyl-CoA Unmyristoylated_Src->Src_inactive N-Myristoylation Unmyristoylated_G_alpha->G_alpha N-Myristoylation Signal_In Extracellular Signal Signal_In->GPCR

Caption: Role of N-myristoylation in signal transduction.

Experimental Workflow Diagram

Experimental_Workflow A 1. Metabolic Labeling Cells are incubated with an alkyne-myristic acid analog (YnMyr). B 2. Cell Lysis Proteins are extracted from the cells. A->B C 3. Click Chemistry Biotin-azide is attached to the alkyne-labeled proteins. B->C D 4. Enrichment Biotinylated proteins are captured using streptavidin beads. C->D E 5. On-Bead Digestion Enriched proteins are digested into peptides with trypsin. D->E F 6. LC-MS/MS Analysis Peptides are separated and analyzed by mass spectrometry. E->F G 7. Data Analysis Myristoylated proteins are identified and quantified. F->G Logical_Relationship NMT_activity N-Myristoyltransferase (NMT) Activity Myristoylation Protein N-Myristoylation NMT_activity->Myristoylation leads to Free_N_term_Gly Proteins with Free N-terminal Glycine NMT_activity->Free_N_term_Gly reduces NMT_inhibitor NMT Inhibitor NMT_inhibitor->NMT_activity inhibits NMT_inhibitor->Free_N_term_Gly increases Metabolic_Labeling Metabolic Labeling Signal (YnMyr incorporation) Myristoylation->Metabolic_Labeling detected by Sortase_A_Labeling Sortase A Labeling Signal Free_N_term_Gly->Sortase_A_Labeling detected by

References

Troubleshooting & Optimization

Technical Support Center: Quantifying Endogenous N-Myristoylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous N-Myristoylglycine (NMG). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with analyzing this lipid metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

This compound is an acylated amino acid, consisting of a 14-carbon saturated fatty acid (myristic acid) covalently linked to the N-terminus of a glycine residue. It is associated with the broader biological process of N-myristoylation, where N-myristoyltransferase (NMT) attaches myristate to the N-terminal glycine of specific proteins.[1][2] Its quantification is challenging due to several factors:

  • Low Endogenous Abundance: NMG is typically present at very low concentrations in biological samples, making detection difficult.[3]

  • Poor Ionization Efficiency: Like many fatty acids, NMG has inherently poor ionization efficiency in mass spectrometry, which can lead to low signal intensity.[3][4]

  • Complex Biological Matrices: Samples like plasma or cell lysates contain a multitude of lipids, proteins, and other metabolites that can interfere with the analysis, causing matrix effects.

  • Lack of a Chromophore: NMG lacks a UV-absorbing chromophore, making UV-based detection methods unsuitable and necessitating mass spectrometry-based approaches.

Q2: What is the recommended analytical platform for NMG quantification?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of endogenous NMG. This technique offers the necessary selectivity to distinguish NMG from other structurally similar acylglycines and the sensitivity to detect it at low physiological concentrations. The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides a robust and reproducible quantification workflow.

Q3: How should I select an internal standard (IS) for accurate quantification?

The choice of internal standard is critical for accurate quantification, as it corrects for variability during sample preparation and analysis. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound. A SIL IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization. If a SIL standard is not available, a closely related structural analog (e.g., an acylglycine with a different chain length like Palmitoylglycine) can be used, but requires more extensive validation to ensure it adequately mimics the analyte's behavior.

Q4: Can chemical derivatization improve my results?

Yes, chemical derivatization can significantly enhance detection sensitivity. The carboxyl group of NMG typically leads to better ionization in negative ESI mode, but this mode can suffer from higher background noise. Derivatization can be used to introduce a permanently charged group or a group that is more easily protonated, allowing for "charge reversal" and analysis in positive ion mode. This often results in lower background, improved signal-to-noise, and better limits of detection.

Troubleshooting Guide

Problem: I am observing low or no signal for this compound.

Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction The extraction solvent may not be optimal for this amphipathic molecule. NMG has both a long lipid chain and a polar amino acid headgroup. Consider testing different extraction protocols (see Data Presentation section below) such as a single-phase butanol/methanol method, which is effective for polar lipids, or a biphasic Folch extraction.
Low Endogenous Levels The concentration in your sample may be below the limit of detection (LOD) of your current method. Try to concentrate the sample extract before LC-MS analysis. This can be achieved by drying the supernatant from a larger extraction volume and reconstituting it in a smaller volume.
Poor Ionization NMG may not be ionizing efficiently under your current MS source conditions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Consider using chemical derivatization to improve ionization efficiency and switch to positive ion mode.
Incorrect MS Transitions Verify the precursor and product ion m/z values for your MRM transitions. Infuse a pure standard of NMG to confirm the optimal transitions and collision energies.

Problem: My analyte recovery is low and inconsistent.

Potential Cause Troubleshooting Steps & Solutions
Analyte Adsorption NMG may be adsorbing to plasticware (e.g., polypropylene tubes) during extraction. Use low-adsorption tubes or glass vials. Including a small amount of organic solvent in all buffers can help keep the analyte in solution.
Incomplete Phase Transfer In biphasic extractions (e.g., Folch), ensure vigorous vortexing and sufficient centrifugation time to achieve proper phase separation. Incomplete separation can leave the analyte trapped between phases.
Precipitation with Proteins During protein precipitation with solvents like methanol or acetonitrile, NMG might co-precipitate if it is bound to proteins like albumin. Ensure the internal standard is added before any precipitation step to correct for this loss.

Problem: I am seeing significant matrix effects and high variability.

| Potential Cause | Troubleshooting Steps & Solutions | | :--- | Chromatographic Co-elution | Interfering compounds, particularly other lipids, may be co-eluting with NMG and causing ion suppression or enhancement. Optimize your LC gradient to improve separation. Consider using a longer column or one with a different stationary phase (e.g., C18, C30). | | Insufficient Sample Cleanup | The initial extraction may not be removing enough interfering substances. Consider adding a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction. | | Improper Internal Standard Use | The internal standard must be added at the very beginning of the sample preparation process to account for all sources of variability, including matrix effects. Ensure the IS concentration is appropriate for the expected analyte concentration range. |

Diagrams: Workflows and Pathways

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (Plasma, Cells, Tissue) Spike 2. Spike Internal Standard (e.g., ¹³C-NMG) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., Butanol/Methanol) Spike->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Dry 5. Dry Down Organic Layer Separate->Dry Reconstitute 6. Reconstitute in Injection Solvent Dry->Reconstitute LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Integrate 8. Peak Integration (Analyte & IS) LCMS->Integrate Calculate 9. Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate Quantify 10. Quantify vs. Calibration Curve Calculate->Quantify

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Low_Signal Start Problem: Low NMG Signal CheckExtraction Was recovery of a spiked standard also low? Start->CheckExtraction CheckMS Is signal observed when infusing a pure standard? CheckExtraction->CheckMS No Solution_Extraction Optimize Extraction: - Test different solvents - Use glass/low-bind tubes CheckExtraction->Solution_Extraction Yes CheckConcentration Is the sample known to have low NMG levels? CheckMS->CheckConcentration Yes Solution_MS Optimize MS Method: - Adjust source parameters - Confirm MRM transitions - Consider derivatization CheckMS->Solution_MS No CheckConcentration->Solution_MS No Solution_Concentration Increase Concentration: - Use more starting material - Concentrate final extract CheckConcentration->Solution_Concentration Yes Resolved Problem Resolved Solution_Extraction->Resolved Solution_MS->Resolved Solution_Concentration->Resolved Biological_Pathway cluster_main Endogenous this compound Synthesis MyristoylCoA Myristoyl-CoA (from Myristic Acid) Enzyme Glycine N-Acyltransferase (GLYAT) MyristoylCoA->Enzyme Glycine Glycine (Endogenous Pool) Glycine->Enzyme NMG This compound Enzyme->NMG + CoA

References

Technical Support Center: Optimizing N-Myristoylglycine Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of N-Myristoylglycine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a lipidated amino acid. Its primary known biological relevance is its role as a precursor and structural analog related to N-myristoylation, a crucial cellular process where N-myristoyltransferase (NMT) attaches a myristoyl group to the N-terminal glycine of many proteins. This modification is critical for protein localization to membranes and for their proper function in various signaling pathways. A key family of proteins regulated by N-myristoylation is the Src family of non-receptor tyrosine kinases, which are pivotal in cell proliferation, survival, and migration.[1][2][3][4] By interfering with or supplementing the pathways involving myristoylation, this compound can be used to study these fundamental cellular processes.

Q2: What is a recommended starting concentration for this compound in cell treatment experiments?

A2: Based on available data, a starting concentration range of 0.1 µM to 20 µM is recommended. In human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes, concentrations ranging from 0.0001 to 20 µM have been used to induce brown fat differentiation, with no significant impact on cell viability observed at concentrations up to 20 µM.[5] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line and experimental goals.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a solid that has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) . For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is fully dissolved before further dilution. The final concentration of the organic solvent in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate my cells with this compound?

A4: Incubation times can vary significantly depending on the cell type and the specific endpoint being measured. For studies on adipocyte differentiation, treatments have been applied for the first 4 days of a longer differentiation protocol. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24, or 48 hours) are more common. It is advisable to perform a time-course experiment to determine the optimal incubation period for observing your desired effect.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Cell Culture Medium The concentration of this compound exceeds its solubility in the aqueous medium. This can happen immediately upon addition or over time in the incubator.- Reduce Final Concentration: Lower the final working concentration of this compound. - Serial Dilution: Instead of adding the concentrated stock directly to the medium, perform a serial dilution in pre-warmed (37°C) medium while vortexing to ensure gradual dissolution. - Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is not exceeding 0.1%.
Unexpected Cytotoxicity The concentration of this compound may be too high for your specific cell line, or the cells may be sensitive to the solvent.- Perform a Dose-Response Curve: Determine the cytotoxic concentration range for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). - Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) to distinguish between compound- and solvent-induced effects. - Reduce Incubation Time: Shorter exposure times may mitigate cytotoxic effects while still allowing for the desired biological activity.
No Observable Effect The concentration of this compound may be too low, or the incubation time may be insufficient. The target protein or pathway may not be sensitive to this compound in your cell model.- Increase Concentration: Titrate the concentration of this compound upwards, while monitoring for cytotoxicity. - Extend Incubation Time: Perform a time-course experiment to see if the effect manifests at later time points. - Positive Controls: Use a known activator or inhibitor of your target pathway to validate the experimental setup.
Variability Between Replicates Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates.- Ensure Homogeneous Cell Seeding: Properly resuspend cells before plating to ensure a uniform density across all wells. - Thorough Mixing: Mix the culture plate gently after adding this compound to ensure even distribution. - Avoid Edge Effects: To minimize evaporation and temperature fluctuations, do not use the outer wells of multi-well plates for experimental conditions. Fill them with sterile PBS or media instead.

Data Summary

The following table summarizes the available quantitative data for this compound treatment in a specific cell line. Researchers should use this as a starting point and optimize for their own experimental systems.

Cell Line Concentration Range Incubation Time Observed Effect Cytotoxicity Reference
Human SGBS Preadipocytes0.0001 - 20 µM4 days (during differentiation)Induction of brown adipocyte differentiation.No impact on cell viability at concentrations up to 20 µM.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot Analysis of Src Phosphorylation

This protocol provides a general framework for investigating the effect of this compound on the phosphorylation status of Src kinase.

  • Cell Treatment: Plate your cells and treat them with the desired concentrations of this compound for the optimized incubation time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr416) and an antibody for total Src overnight at 4°C. Also, probe a separate blot or strip and re-probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Src to total Src and the loading control.

Visualizations

Signaling_Pathway cluster_membrane Membrane Association Extracellular Extracellular Space Cell_Membrane Cell Membrane Cytoplasm Cytoplasm NMT N-Myristoyl- transferase (NMT) Myr_Src_inactive Myristoylated Src (inactive) NMT->Myr_Src_inactive N-myristoylation MyristoylCoA Myristoyl-CoA MyristoylCoA->NMT Pro_Src Pro-Src (unmodified) Pro_Src->NMT Myr_Src_active Myristoylated Src (active, at membrane) Myr_Src_inactive->Myr_Src_active Activation Signals (e.g., Growth Factors) Downstream Downstream Signaling (Proliferation, Migration) Myr_Src_active->Downstream NMG_ex This compound (exogenous) NMG_ex->NMT May compete with Myristoyl-CoA

Caption: N-myristoylation of Src kinase and potential site of this compound interaction.

Caption: General experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic start Problem Encountered precipitate Precipitation in Media? start->precipitate Start Here cytotoxicity Unexpected Cytotoxicity? precipitate->cytotoxicity No sol_precipitate Reduce concentration Perform serial dilution precipitate->sol_precipitate Yes no_effect No Observable Effect? cytotoxicity->no_effect No sol_cytotoxicity Lower concentration Run dose-response Check solvent control cytotoxicity->sol_cytotoxicity Yes sol_no_effect Increase concentration Extend incubation time Validate with positive control no_effect->sol_no_effect Yes end Optimized Experiment no_effect->end No, experiment successful sol_precipitate->end sol_cytotoxicity->end sol_no_effect->end

Caption: Logical flowchart for troubleshooting common issues with this compound.

References

Technical Support Center: N-Myristoylglycine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Myristoylglycine synthesis. This guide provides troubleshooting tips and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield in this compound synthesis is a common issue that can stem from several factors. Here are the primary causes and their solutions:

  • Presence of Moisture: Myristoyl chloride is highly reactive towards water and will readily hydrolyze to myristic acid, which will not react with glycine. This is one of the most frequent causes of low yield.

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering with the synthesis.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of myristoyl chloride to glycine can lead to incomplete conversion of the limiting reagent.

    • Solution: An optimal molar ratio of myristoyl chloride to glycine is reported to be 1.0:2.0.[1] Using an excess of glycine helps to drive the reaction to completion and consumes the myristoyl chloride more effectively.

  • Suboptimal Reaction Temperature: The temperature of the reaction mixture plays a crucial role in the reaction rate and the stability of the reactants.

    • Solution: A reaction temperature of around 20°C has been shown to be optimal for this synthesis.[1] Significantly lower temperatures may slow down the reaction, while higher temperatures could potentially lead to side reactions, although the primary concern at elevated temperatures is often the increased rate of hydrolysis of the acyl chloride.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time, resulting in incomplete conversion.

    • Solution: A reaction time of approximately 2.5 hours is recommended for optimal yield.[1] It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the point of completion.

  • Incorrect pH: The pH of the reaction medium is critical for the acylation of amines.

    • Solution: The reaction should be carried out under basic conditions to neutralize the hydrochloric acid (HCl) produced as a byproduct. A pH range of 8.5 - 9.5 is considered optimal.[1] This is often achieved by using a two-phase solvent system with an aqueous base, a method known as the Schotten-Baumann reaction.[2]

Q2: I am observing a significant amount of a white, waxy solid that is not my desired product. What is this impurity and how can I prevent its formation?

A2: The most likely impurity matching this description is myristic acid.

  • Cause: Myristic acid is formed from the hydrolysis of myristoyl chloride upon contact with water.

  • Prevention: The most effective way to prevent the formation of myristic acid is to ensure strictly anhydrous (water-free) reaction conditions. This includes using dry glassware, anhydrous solvents, and protecting the reaction from atmospheric moisture.

  • Removal: If myristic acid does form, it can typically be removed during the purification process. This compound is an acid, so its solubility will be pH-dependent. You can potentially use a biphasic extraction with a mild aqueous base to selectively deprotonate and dissolve the this compound, leaving the less acidic myristic acid in the organic phase. Subsequent acidification of the aqueous phase will precipitate the pure this compound.

Q3: How can I effectively purify the crude this compound product?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

  • Principle: This technique relies on the principle that the solubility of most solids increases with temperature. The impure solid is dissolved in a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should:

    • Dissolve the this compound well at high temperatures but poorly at low temperatures.

    • Either not dissolve the impurities at all or dissolve them very well even at low temperatures.

    • Not react with the this compound.

    • Be volatile enough to be easily removed from the purified crystals.

  • General Procedure:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified crystals.

Q4: Can you provide a detailed protocol for the synthesis of this compound?

A4: Yes, a detailed experimental protocol based on the Schotten-Baumann reaction is provided in the "Experimental Protocols" section below.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of Sodium Myristoyl Glycine, a salt of this compound, which provides a strong indication of the optimal conditions for the synthesis of the parent acid.

ParameterOptimal ConditionReported YieldReported PurityReference
Molar Ratio (Myristoyl Chloride : Glycine) 1.0 : 2.084.46%99.44%
Reaction Temperature 20 °C84.46%99.44%
Reaction Time 2.5 hours84.46%99.44%
pH 8.5 - 9.584.46%99.44%

Experimental Protocols

Synthesis of this compound via the Schotten-Baumann Reaction

This protocol describes the synthesis of this compound from myristoyl chloride and glycine.

Materials:

  • Glycine

  • Myristoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Deionized water

Procedure:

  • Preparation of the Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (2.0 equivalents) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to maintain the pH between 8.5 and 9.5 throughout the reaction. Cool the solution in an ice bath to 0-5 °C.

  • Preparation of the Myristoyl Chloride Solution: In a separate flask, dissolve myristoyl chloride (1.0 equivalent) in an equal volume of a dry, water-immiscible organic solvent such as dichloromethane.

  • Reaction: Slowly add the myristoyl chloride solution dropwise to the cold, vigorously stirred glycine solution. The addition should be slow enough to maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2.5 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with a small amount of deionized water.

    • Combine the aqueous layers.

    • Slowly acidify the combined aqueous layers with concentrated HCl until the pH is approximately 2. This will cause the this compound to precipitate out of the solution as a white solid.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep_glycine 1. Prepare Glycine Solution (Glycine in aq. NaOH) reaction 3. Reaction (Slow addition at 0-5 °C, then 2.5h at RT) prep_glycine->reaction prep_myristoyl 2. Prepare Myristoyl Chloride Solution (Myristoyl Chloride in DCM) prep_myristoyl->reaction workup 4. Work-up (Phase separation, acidification of aqueous phase) reaction->workup isolation 5. Isolation (Vacuum filtration) workup->isolation purification 6. Purification (Recrystallization) isolation->purification product Pure this compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_tree Troubleshooting Guide for this compound Synthesis start Problem Encountered low_yield Low Yield start->low_yield impurity Presence of Impurities start->impurity check_moisture Check for Moisture? (Anhydrous conditions?) low_yield->check_moisture identify_impurity Identify Impurity (e.g., Myristic Acid from hydrolysis) impurity->identify_impurity check_ratio Check Molar Ratio? (Glycine excess?) check_moisture->check_ratio No solution_moisture Solution: Use dry glassware and anhydrous reagents. check_moisture->solution_moisture Yes check_ph Check pH? (8.5 - 9.5?) check_ratio->check_ph No solution_ratio Solution: Adjust to 1:2 (Myristoyl Chloride:Glycine). check_ratio->solution_ratio Yes check_temp_time Check Temp & Time? (20°C, 2.5h?) check_ph->check_temp_time No solution_ph Solution: Adjust pH with NaOH. check_ph->solution_ph Yes solution_temp_time Solution: Optimize temperature and monitor reaction. check_temp_time->solution_temp_time Yes purification_strategy Develop Purification Strategy (e.g., Recrystallization, Extraction) identify_impurity->purification_strategy

Caption: A decision tree to guide troubleshooting common issues in this compound synthesis.

References

stability of N-Myristoylglycine in different solvents and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Myristoylglycine in various solvents and buffers. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

1. What are the general properties and solubility of this compound?

This compound is a lipidated amino acid, appearing as a white crystalline powder.[1] It is composed of a 14-carbon myristoyl group attached to the amino terminus of glycine.[2] This structure gives it amphiphilic properties, influencing its solubility. It is generally soluble in organic solvents and has limited solubility in aqueous solutions.[1][3]

Solubility Data for this compound

Solvent/BufferSolubilityReference
Dimethylformamide (DMF)10 mg/mL[3]
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol0.5 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Note: For co-solvents, such as DMF:DCM (1:1), solubility may be enhanced during specific chemical reactions like acylation.

2. How should I store this compound to ensure its stability?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: As a lyophilized powder, this compound is stable for at least four years when stored at -20°C. For short-term storage (1-2 weeks), 4°C is acceptable, but -20°C or -80°C is recommended for long-term storage. It is crucial to keep the vial tightly capped to prevent moisture uptake, which can significantly decrease long-term stability. Before opening, allow the product to equilibrate to room temperature to reduce condensation.

  • In Solution: The stability of this compound in solution is limited and depends on the solvent, pH, and storage temperature. For peptides and similar molecules, it is recommended to use sterile buffers at a pH of 5-6 to prolong storage life. If solutions must be stored, they should be prepared as aliquots to avoid repeated freeze-thaw cycles and kept at -20°C or colder. Solutions with a pH greater than 8 should be avoided or, if necessary, chilled during use and frozen for storage.

Troubleshooting Guides

Issue: My this compound is not dissolving.

Difficulty in dissolving this compound is a common issue due to its lipophilic nature. Follow this troubleshooting guide to address solubility problems.

G start Start: Poor Solubility Observed check_solvent Is the solvent appropriate? (See solubility table) start->check_solvent organic_solvent Use recommended organic solvent (e.g., DMSO, DMF) check_solvent->organic_solvent No aqueous_buffer Is an aqueous buffer required? check_solvent->aqueous_buffer Yes sonicate Apply gentle warming (37°C) or sonication organic_solvent->sonicate prepare_stock Prepare a concentrated stock in DMSO or DMF first aqueous_buffer->prepare_stock Yes fail Issue Persists: Consult technical data sheet or consider alternative solvent aqueous_buffer->fail No dilute_stock Dilute stock solution into aqueous buffer with vortexing prepare_stock->dilute_stock check_concentration Is the final concentration too high? dilute_stock->check_concentration dilute_stock->fail Precipitates use_cosolvent Consider a co-solvent system (e.g., DMSO:PBS) check_concentration->use_cosolvent Yes check_concentration->sonicate No use_cosolvent->sonicate success Success: Compound Dissolved sonicate->success

Caption: Troubleshooting workflow for this compound solubility issues.

Issue: I suspect my this compound in solution has degraded.

Degradation can occur over time in solution. Key indicators include a decrease in performance in biological assays, changes in solution appearance (e.g., color, precipitation), or unexpected peaks during analytical analysis (e.g., HPLC, LC-MS).

Potential Degradation Pathways:

  • Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially at extreme pH values, breaking down into myristic acid and glycine.

  • Oxidation: The fatty acid chain may be susceptible to oxidation under harsh conditions or prolonged exposure to atmospheric oxygen.

To confirm degradation, an analytical method such as HPLC or LC-MS is required. Compare the chromatogram of the suspect solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent peak suggests degradation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Custom Buffer

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer. The primary analytical method is High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact compound over time.

Objective: To determine the degradation kinetics of this compound in a specific buffer at a defined temperature.

Materials:

  • This compound (solid)

  • Solvent for stock solution (e.g., DMSO)

  • Experimental buffer of interest (sterile-filtered)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Stability Samples: Dilute the stock solution into your experimental buffer to the final desired concentration. Aliquot this solution into multiple sealed vials for each time point to avoid repeated sampling from a single tube.

  • Time Zero (T=0) Analysis: Immediately after preparation, take one aliquot for analysis. This will serve as your reference or T=0 sample. Analyze via HPLC to determine the initial peak area of the intact this compound.

  • Incubation: Place the remaining aliquots at the desired storage/incubation temperature.

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from the incubator and analyze it by HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage of remaining compound against time.

    • This data can be used to determine the degradation rate and half-life of this compound under your specific experimental conditions.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock 1. Prepare Concentrated Stock (in DMSO) prep_samples 2. Dilute Stock into Buffer & Aliquot for Time Points prep_stock->prep_samples t0_analysis 3. Analyze T=0 Sample (HPLC) prep_samples->t0_analysis incubate 4. Incubate Samples (at desired temperature) t0_analysis->incubate tx_analysis 5. Analyze Samples at Timed Intervals (HPLC) incubate->tx_analysis calc_percent 6. Calculate % Remaining vs. T=0 tx_analysis->calc_percent plot_data 7. Plot % Remaining vs. Time calc_percent->plot_data determine_kinetics 8. Determine Degradation Rate & Half-Life plot_data->determine_kinetics

Caption: Workflow for assessing the stability of this compound.

References

preventing degradation of N-Myristoylglycine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-Myristoylglycine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is an N-acylated amino acid, a signaling molecule composed of myristic acid and glycine. Its stability is crucial because the amide bond linking the fatty acid and the amino acid can be susceptible to both chemical and enzymatic degradation.[1][2][3] Degradation can lead to inaccurate quantification and misinterpretation of its biological role.

Q2: What are the primary pathways through which this compound can degrade in a biological sample?

A2: The two main degradation pathways are:

  • Chemical Hydrolysis: The amide bond can be broken by hydrolysis, a reaction that can be accelerated under acidic conditions.[1] While generally resistant to hydrolysis at physiological pH, exposure to strong acids during extraction or analysis can cause degradation.[2]

  • Enzymatic Degradation: Biological samples contain enzymes that can metabolize this compound. Key enzymes include Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1), which can hydrolyze the amide bond.

Q3: Can this compound be formed during sample preparation, leading to artificially high measurements?

A3: Yes, there is a potential for de novo synthesis. The enzyme Glycine N-Acyltransferase (GLYAT) can synthesize this compound from myristoyl-CoA and glycine. If sample handling conditions inadvertently promote enzymatic activity, this could lead to an overestimation of the endogenous levels.

Q4: What are the ideal storage conditions for samples containing this compound?

A4: To minimize both chemical and enzymatic degradation, samples should be processed quickly after collection and stored at ultra-low temperatures (-80°C) until analysis. Repeated freeze-thaw cycles should be avoided as they can compromise sample integrity.

Q5: What type of analytical method is recommended for the accurate quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity in detecting and quantifying this compound in complex biological matrices like plasma and tissue homogenates.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Degradation during sample processing: Exposure to acidic pH or prolonged time at room temperature.Maintain neutral pH (around 7.0) during extraction. Process samples on ice and minimize the time between collection and freezing.
Enzymatic degradation: Activity of hydrolases like FAAH or PM20D1 in the sample.Add a broad-spectrum serine hydrolase inhibitor (e.g., PMSF) or a specific FAAH inhibitor to the homogenization buffer.
High variability between replicate samples Inconsistent sample handling: Differences in processing time or temperature exposure.Standardize the sample preparation protocol to ensure all samples are treated identically. Use an internal standard during extraction and analysis to account for variability.
Repeated freeze-thaw cycles: Thawing and refreezing samples can lead to degradation.Aliquot samples into single-use tubes after the initial collection to avoid the need for multiple freeze-thaw cycles.
Artificially high levels of this compound De novo synthesis after sample collection: Activity of synthetic enzymes like GLYAT.Immediately quench enzymatic activity after sample collection by adding organic solvent (e.g., methanol) or by flash-freezing in liquid nitrogen.

Experimental Protocols

Recommended Protocol for this compound Extraction from Plasma

This protocol is designed to minimize degradation and ensure accurate quantification by LC-MS/MS.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Enzyme Inhibition: Transfer the plasma to a new tube and immediately add a serine hydrolase inhibitor (e.g., PMSF to a final concentration of 1 mM).

  • Protein Precipitation and Extraction: Add 4 volumes of ice-cold methanol containing an appropriate internal standard (e.g., d4-N-Myristoylglycine).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • Analysis: Proceed with LC-MS/MS analysis.

Visualizations

cluster_degradation Degradation Pathways cluster_prevention Preventative Measures NMG This compound MA Myristic Acid NMG->MA Hydrolysis Gly Glycine NMG->Gly Hydrolysis Enzymes Hydrolases (FAAH, PM20D1) Enzymes->NMG Enzymatic Cleavage pH Maintain Neutral pH pH->NMG Inhibits Chemical Hydrolysis Temp Low Temperature (On Ice, -80°C) Temp->Enzymes Reduces Activity Inhibitors Enzyme Inhibitors (e.g., PMSF) Inhibitors->Enzymes Blocks Activity

Caption: Degradation pathways of this compound and preventative measures.

start Start: Blood Sample Collection centrifuge Centrifuge at 4°C to separate plasma start->centrifuge inhibit Add Serine Hydrolase Inhibitor centrifuge->inhibit extract Add Cold Methanol with Internal Standard inhibit->extract vortex Vortex to Precipitate Proteins extract->vortex centrifuge2 Centrifuge at 4°C to pellet proteins vortex->centrifuge2 collect Collect Supernatant centrifuge2->collect dry Evaporate Solvent (Nitrogen Stream) collect->dry reconstitute Reconstitute in LC-MS/MS Buffer dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended workflow for this compound sample preparation.

start Inaccurate this compound Quantification low_levels Consistently Low or Undetectable Levels? start->low_levels high_variability High Variability Between Replicates? start->high_variability low_levels->high_variability No degradation Suspect Degradation low_levels->degradation Yes handling Suspect Inconsistent Handling high_variability->handling Yes check_ph Check pH of Buffers (Maintain ~7.0) degradation->check_ph add_inhibitors Add Enzyme Inhibitors degradation->add_inhibitors standardize Standardize Protocol handling->standardize aliquot Aliquot Samples to Avoid Freeze-Thaw handling->aliquot

Caption: Troubleshooting decision tree for this compound analysis.

References

improving the efficiency of N-Myristoylglycine-induced differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the efficiency of N-Myristoylglycine-induced cellular differentiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in differentiation?

A1: this compound is an endogenous lipidated amino acid. Recent studies have identified it as a potent inducer of brown adipocyte differentiation, particularly in human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes.[1][2] It has been shown to mimic the brown fat-inducing properties of the drug zafirlukast but without the associated cellular toxicity.[1][3] Its mechanism involves promoting the expression of key brown adipocyte markers like Uncoupling Protein 1 (UCP1).[1]

Q2: What is the optimal concentration of this compound for inducing brown adipocyte differentiation?

A2: this compound has been shown to be effective over a wide range of concentrations, from 0.0001 to 20 µM, without impacting cell viability in SGBS preadipocytes. For initial experiments, a concentration within the low micromolar range (e.g., 1-10 µM) is recommended as a starting point.

Q3: How stable is this compound in cell culture media?

A3: While specific stability studies for this compound in culture media are not extensively detailed in the provided literature, as a fatty amide, it is expected to have reasonable stability. For optimal results, it is best practice to prepare fresh media with this compound for each media change. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: Can this compound be used with other preadipocyte cell lines, such as 3T3-L1?

A4: The primary research highlighting this compound's potent effect focuses on the human SGBS cell line. While it may have effects on other preadipocyte lines like murine 3T3-L1, the efficiency and optimal conditions might differ. It is recommended to perform a dose-response experiment to determine its efficacy in your specific cell model.

Troubleshooting Guide

Problem 1: Low or no differentiation efficiency observed after this compound treatment.

  • Question: My cells show poor lipid accumulation and low UCP1 expression. What are the possible causes?

    Answer: Several factors can contribute to low differentiation efficiency. Follow this checklist to troubleshoot:

    • Cell Confluency: Preadipocytes must reach the correct level of confluency before inducing differentiation. For many lines, including 3T3-L1, this is critical. Ensure cells are 100% confluent and have maintained this state for 48 hours (contact inhibition) before adding the differentiation medium.

    • Cell Passage Number: Use low-passage cells. High-passage preadipocytes can lose their differentiation potential.

    • Differentiation Cocktail Components: this compound works in concert with a standard differentiation cocktail (e.g., containing insulin, dexamethasone, IBMX). Ensure all components of your induction and maintenance media are fresh, correctly concentrated, and have not expired.

    • Serum Variability: Differentiation efficiency can be highly sensitive to the lot of fetal bovine serum (FBS) or calf serum used. If you observe a sudden drop in efficiency after starting a new bottle of serum, test a different lot. It is advisable to test new serum lots before use in critical experiments.

    • This compound Quality and Handling: Ensure the this compound is of high purity and has been stored correctly. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and avoid multiple freeze-thaw cycles.

Problem 2: High cell death or detachment observed during the differentiation protocol.

  • Question: A significant number of my cells are dying or lifting from the plate after I add the differentiation medium. Why is this happening?

    Answer: Cell toxicity or detachment can derail an experiment. Consider the following:

    • Over-confluence: Allowing cells to become overly confluent before induction can lead to cell death and detachment after adding the differentiation cocktail. Aim for 100% confluence without excessive cell crowding.

    • Component Toxicity: While this compound itself shows low toxicity, other components in the differentiation cocktail, like dexamethasone or IBMX, can be toxic at incorrect concentrations. Double-check all calculations and dilutions. The positive control, zafirlukast, is known to be toxic at concentrations above 2 µM.

    • Handling Technique: Preadipocytes and differentiating adipocytes can be sensitive. Be gentle during media changes to avoid dislodging the cell monolayer.

Problem 3: Inconsistent results between replicate wells or experiments.

  • Question: I am getting significant variability in differentiation levels across different wells and between experiments. How can I improve reproducibility?

    Answer: Consistency is key for reliable data.

    • Homogeneous Cell Seeding: Ensure you have a single-cell suspension and mix thoroughly before seeding to guarantee an even cell density across all wells. Inconsistent seeding density will lead to variable confluency and differentiation.

    • Media Volume: The height of the culture medium above the cell layer can affect differentiation, possibly due to altered oxygen tension or nutrient gradients. Use a consistent volume of media in all wells.

    • Standardized Protocol: Adhere strictly to the same protocol for every experiment, including incubation times, media change schedules, and cell handling procedures.

Problem 4: Issues with analyzing differentiation markers (Staining or Western Blot).

  • Question: My Oil Red O staining is weak/has high background, or my UCP1 Western blot is unclear.

    Answer:

    • For Oil Red O Staining: High background or weak staining can result from an improperly prepared staining solution or incorrect protocol steps. Ensure the Oil Red O solution is freshly prepared and filtered to remove precipitates. Rinsing steps with 60% isopropanol are crucial for reducing background.

    • For UCP1 Western Blotting: Detecting UCP1 in white or beige adipocytes can be challenging due to the high lipid content in cell lysates, which can cause smeared bands. An acetone precipitation step can help clean the protein sample and remove lipids, resulting in clearer bands. Also, ensure your primary antibody concentration and incubation times are optimized for this specific target.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound and other compounds on brown adipocyte differentiation markers in SGBS cells, based on published data.

Table 1: Effect of this compound and Controls on Adipocyte Gene Expression

Compound Concentration UCP1 mRNA Expression (Fold Change vs. Vehicle) FABP4 mRNA Expression (Fold Change vs. Vehicle)
Vehicle (DMSO) - ~1.0 ~1.0
Zafirlukast 2.2 µM ~12.0 ~2.5
This compound 10 µM ~10.0 ~2.0

(Data adapted from Iglesias-Gato et al., Metabolites, 2022. Values are approximate representations for illustrative purposes.)

Table 2: Comparison of Structurally Similar Compounds on Brown Adipocyte Differentiation

Compound Effect on Brown Adipocyte Differentiation Cell Viability Impact
This compound Potent Induction No toxicity up to 20 µM
Palmitoylglycine No significant induction Not specified
Oleoylglycine No significant induction Not specified
Myristoyl alanine No significant induction Toxic at high concentrations
N-oleoylphenylalanine No significant induction Toxic at concentrations > 3.7 µM

(Data sourced from Iglesias-Gato et al., Metabolites, 2022.)

Experimental Protocols

Protocol: Induction of Brown Adipocyte Differentiation in SGBS Cells using this compound

This protocol is adapted from the methodology described by Iglesias-Gato et al., 2022.

Materials:

  • SGBS preadipocytes

  • Growth Medium: DMEM/F12, 10% FBS, 1% Pen/Strep

  • Induction Medium: Growth Medium + 20 nM Insulin, 25 nM Dexamethasone, 0.5 mM IBMX

  • Maintenance Medium: Growth Medium + 20 nM Insulin

  • This compound (stock solution in DMSO)

  • Rosiglitazone (positive control, stock in DMSO)

  • Vehicle (DMSO)

Procedure:

  • Cell Seeding: Seed SGBS preadipocytes in the desired plate format (e.g., 96-well or 6-well plate) and culture in Growth Medium.

  • Growth to Confluency: Grow cells until they reach 100% confluency. Maintain them in a post-confluent state for an additional 48 hours.

  • Induction of Differentiation (Day 0):

    • Aspirate the Growth Medium.

    • Add the Induction Medium containing the desired concentration of this compound (e.g., 10 µM), positive control (e.g., 2 µM Rosiglitazone), or vehicle control (DMSO).

  • Treatment Period (Day 0 - Day 4):

    • Incubate the cells in the treatment-supplemented Induction Medium for 4 days.

  • Maintenance Period (Day 4 - Day 11):

    • On Day 4, aspirate the Induction Medium.

    • Replace with Maintenance Medium (containing only insulin).

    • Continue to culture for an additional 7 days, replacing the Maintenance Medium every 2-3 days.

  • Analysis (Day 11):

    • The cells are now considered differentiated and can be harvested for analysis, such as:

      • Gene Expression: RNA extraction followed by qPCR for UCP1 and FABP4.

      • Protein Expression: Cell lysis followed by Western blot for UCP1 and FABP4.

      • Lipid Accumulation: Staining with Oil Red O or LipidTox.

Visualizations

G cluster_synthesis This compound Synthesis cluster_action Cellular Action Zafirlukast Zafirlukast (External Stimulus) GLYAT GLYAT Enzyme Zafirlukast->GLYAT Induces Expression NMG This compound (N-MG) GLYAT->NMG Catalyzes Synthesis Substrates Myristic Acid + Glycine Substrates->NMG Preadipocyte SGBS Preadipocyte NMG->Preadipocyte Acts on (Autocrine/Paracrine) Differentiated Brown Adipocyte Preadipocyte->Differentiated Differentiation Markers UCP1 & FABP4 Expression Differentiated->Markers Upregulates

Caption: Proposed pathway for this compound synthesis and action in brown fat differentiation.

G start Start seed 1. Seed SGBS Preadipocytes start->seed grow 2. Grow to 100% Confluency + 48h Post-Confluency seed->grow induce 3. Day 0: Add Induction Medium + this compound grow->induce maintain 4. Day 4: Switch to Maintenance Medium induce->maintain culture 5. Culture until Day 11 (Replenish medium every 2-3 days) maintain->culture harvest 6. Harvest Cells for Analysis culture->harvest analysis 7. Analyze Differentiation Markers: • qPCR (UCP1, FABP4) • Western Blot (UCP1) • Oil Red O Staining harvest->analysis end_node End analysis->end_node G start Low Differentiation Efficiency Observed q_confluency Was 100% confluency + 48h post-confluency achieved? start->q_confluency a_confluency Action: Optimize seeding density and pre-induction culture time. q_confluency->a_confluency No q_passage Are cells low passage? q_confluency->q_passage Yes success Problem Likely Resolved a_confluency->success a_passage Action: Thaw a new, low-passage vial of cells. q_passage->a_passage No q_media Are differentiation cocktail components fresh and correct? q_passage->q_media Yes a_passage->success a_media Action: Prepare fresh induction and maintenance media. q_media->a_media No q_serum Has the serum lot been validated for differentiation? q_media->q_serum Yes a_media->success a_serum Action: Test a new lot of serum. q_serum->a_serum No q_serum->success Yes a_serum->success

References

Technical Support Center: Protocol Refinement for Metabolic Labeling with N-Myristoylglycine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolic labeling with N-Myristoylglycine (NMG) analogs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this powerful technique for studying protein N-myristoylation.

Frequently Asked Questions (FAQs)

Q1: What is metabolic labeling with this compound analogs?

A1: Metabolic labeling with NMG analogs is a chemical biology technique used to study protein N-myristoylation in living cells.[1][2] N-myristoylation is a lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon fatty acid, myristate, to the N-terminal glycine of a protein.[3][4][5] This modification is crucial for protein localization, stability, and involvement in signal transduction pathways. In this technique, cells are cultured with a synthetic analog of myristic acid, such as an alkyne-tagged version like tetradec-13-ynoic acid (YnMyr). Cellular enzymes incorporate this analog into proteins, which can then be detected and identified using "click chemistry".

Q2: What are the key steps in a typical experimental workflow?

A2: The workflow generally consists of four main stages:

  • Metabolic Labeling: Live cells are incubated with an NMG analog (e.g., YnMyr), which is incorporated into newly synthesized proteins by N-myristoyltransferase (NMT).

  • Cell Lysis: Cells are harvested, and the proteome is extracted using appropriate lysis buffers.

  • Bioorthogonal Ligation (Click Chemistry): The alkyne tag on the incorporated analog is covalently linked to a reporter molecule (e.g., a fluorophore for in-gel imaging or biotin for affinity purification) that has a corresponding azide tag.

  • Analysis: Labeled proteins are analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, Western blotting, or mass spectrometry-based proteomics for identification and quantification.

Q3: Why is N-myristoylation important in drug development?

A3: N-myristoylation is essential for the function of many proteins involved in diseases like cancer, and viral and bacterial infections. The enzyme N-myristoyltransferase (NMT), which catalyzes this modification, is a promising drug target. Metabolic labeling techniques are used to profile NMT substrates and to assess the efficacy and target engagement of NMT inhibitors in preclinical studies.

Q4: What is the difference between co-translational and post-translational N-myristoylation?

A4: Co-translational N-myristoylation is the most common form, occurring on newly synthesized proteins after the removal of the initiator methionine to expose an N-terminal glycine. Post-translational N-myristoylation can occur after an internal glycine residue is exposed, for instance, by caspase cleavage during apoptosis. Both types of modification can be studied using metabolic labeling techniques.

Experimental Workflows and Signaling Pathways

General Experimental Workflow

The following diagram outlines the standard procedure for metabolic labeling and analysis of N-myristoylated proteins.

experimental_workflow cluster_labeling Phase 1: Labeling cluster_processing Phase 2: Sample Prep cluster_ligation Phase 3: Ligation cluster_analysis Phase 4: Analysis start Seed Cells labeling Incubate with NMG Analog (e.g., YnMyr) start->labeling control Incubate with Myristic Acid (Competition Control) start->control inhibitor Incubate with NMT Inhibitor (Specificity Control) start->inhibitor lysis Harvest & Lyse Cells labeling->lysis control->lysis inhibitor->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant click Click Chemistry Reaction (CuAAC) quant->click precip Protein Precipitation (e.g., Methanol/Chloroform) click->precip sds_page SDS-PAGE & In-Gel Fluorescence precip->sds_page western Affinity Purification (Biotin Tag) & Western Blot precip->western ms Enrichment & LC-MS/MS Proteomics western->ms

Caption: General workflow for NMG analog metabolic labeling.
N-Myristoylation in Signal Transduction

N-myristoylation is a key modification for localizing proteins to cellular membranes, enabling their participation in signaling cascades. Many signaling proteins, including G-protein alpha subunits and Src family kinases, require myristoylation for their function.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR g_protein Gα (Myristoylated) Gβγ receptor->g_protein 2. G-Protein Binding effector Effector Enzyme g_protein->effector 3. Downstream Signaling response Cellular Response effector->response 4. Effect ligand Ligand ligand->receptor 1. Activation nmt NMT g_alpha_precursor Gα Precursor nmt->g_alpha_precursor g_alpha_precursor->g_protein Myristoylation myr_coa Myristoyl-CoA myr_coa->nmt

Caption: Role of N-myristoylation in G-protein signaling.

Troubleshooting Guide

This guide addresses common issues encountered during metabolic labeling experiments with NMG analogs.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal 1. Inefficient Analog Incorporation: • Suboptimal analog concentration. • Short incubation time. • Competition from endogenous myristic acid in serum. • Poor cell health.1. Optimize Protocol: • Titrate the NMG analog concentration (a common starting range is 20-100 µM). • Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find the optimal duration. • Reduce serum concentration or use serum-free media during the labeling period. • Ensure cells are healthy and in the logarithmic growth phase.
2. Inefficient Click Reaction: • Reagent degradation (e.g., copper catalyst oxidation). • Incorrect reagent concentrations.2. Optimize Ligation: • Prepare fresh solutions of all click chemistry reagents, especially the copper catalyst and reducing agent. • Follow a validated protocol for reagent concentrations.
3. Poor Analog Solubility: • The fatty acid analog did not fully dissolve before being added to the medium.3. Ensure Solubility: • Ensure the analog is completely dissolved in a suitable solvent (e.g., DMSO, ethanol) before diluting into the culture medium. The final solvent concentration should be non-toxic to cells (typically <0.5%).
High Background Signal 1. Non-specific Binding: • Excess unincorporated analog or reporter probe remaining in the sample. • Hydrophobic probes may bind non-specifically to proteins or lipids.1. Improve Washing & Precipitation: • After labeling, wash cells thoroughly with cold PBS. • Use a robust protein precipitation method (e.g., methanol/chloroform) after the click reaction to remove excess reagents. • Consider using probes with hydrophilic linkers (e.g., PEG) to reduce non-specific binding.
2. Off-Target Labeling: • YnMyr can be incorporated into other lipid modifications like S-acylation (palmitoylation) or GPI anchors.2. Verify Specificity: • Treat lysates with hydroxylamine (1 M) or strong base (0.2 M NaOH) to cleave thioester (S-acylation) or ester (GPI) bonds, respectively. Amide-linked N-myristoylation is resistant to this treatment. • Use a selective NMT inhibitor as a negative control; a true N-myristoylation signal should be significantly reduced.
Cell Toxicity 1. High Analog Concentration: • NMG analogs can be toxic to some cell lines at high concentrations or after prolonged exposure.1. Assess Cytotoxicity: • Perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue or MTT assay). • Use the lowest analog concentration that provides a sufficient signal-to-noise ratio.
2. Solvent Toxicity: • High concentrations of the solvent used to dissolve the analog (e.g., DMSO) can be toxic.2. Minimize Solvent: • Ensure the final concentration of the organic solvent in the cell culture medium is below toxic levels (e.g., <0.5% for DMSO).
Inconsistent Results 1. Experimental Variability: • Inconsistent cell density or health. • Variations in incubation times or reagent concentrations.1. Standardize Procedures: • Use consistent cell seeding densities and ensure cells are at a similar confluency for all experiments. • Prepare master mixes for labeling media and click reaction components to ensure consistency across replicates.
Troubleshooting Logic Diagram

This diagram provides a step-by-step decision tree for addressing common experimental problems.

troubleshooting_flowchart decision decision solution solution start Experiment Complete check_signal Signal Detected? start->check_signal check_background High Background? check_signal->check_background Yes no_signal Problem: No/Low Signal check_signal->no_signal No check_controls Controls Behave as Expected? check_background->check_controls No high_bg Problem: High Background check_background->high_bg Yes check_toxicity Evidence of Cell Toxicity? check_controls->check_toxicity Yes bad_controls Problem: Inconsistent Results check_controls->bad_controls No toxicity Problem: Cell Toxicity check_toxicity->toxicity Yes success Results Validated check_toxicity->success No optimize_conc Titrate Analog Conc. & Incubation Time no_signal->optimize_conc check_reagents Check Click Reagents (Prepare Fresh) optimize_conc->check_reagents check_reagents->start improve_wash Improve Washing Steps & Precipitation high_bg->improve_wash verify_specificity Verify Specificity (Hydroxylamine/Base Treatment) improve_wash->verify_specificity verify_specificity->start standardize Standardize Cell Culture & Reagent Prep bad_controls->standardize standardize->start lower_conc Lower Analog/Solvent Concentration toxicity->lower_conc lower_conc->start

Caption: A decision tree for troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol is adapted from established methods for labeling with alkyne-containing analogs.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound analog (e.g., YnMyr) stock solution (e.g., 20 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cold cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 60-70% confluency) at the time of labeling. Allow them to adhere overnight.

  • Amino Acid Depletion (Optional): To potentially enhance incorporation, you can replace the medium with serum-free or low-serum medium for 1-2 hours before labeling.

  • Metabolic Labeling:

    • Prepare the labeling medium by diluting the NMG analog stock solution into fresh, pre-warmed complete medium to the desired final concentration (e.g., 20-50 µM).

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the labeling medium to the cells.

    • Incubate for the desired period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., BCA assay). The lysate is now ready for click chemistry.

Protocol 2: Click Chemistry (CuAAC) and Sample Preparation for SDS-PAGE

This protocol describes the ligation of an azide-fluorophore to alkyne-labeled proteins in the cell lysate.

Materials:

  • Protein lysate containing alkyne-labeled proteins (from Protocol 1)

  • Azide-fluorophore reporter tag (e.g., Azide-TAMRA)

  • Copper(II) sulfate (CuSO₄) solution

  • Reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine, TCEP; or Sodium Ascorbate)

  • Ligand solution (e.g., Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, TBTA)

  • Methanol, Chloroform, Water for protein precipitation

  • SDS-PAGE sample buffer

Procedure:

  • Click Reaction Setup: In a microcentrifuge tube, combine the following (example volumes for a 50 µL reaction):

    • 20-50 µg of protein lysate

    • PBS or lysis buffer to adjust volume

    • Azide-fluorophore (final concentration ~25-100 µM)

    • TCEP (final concentration ~1 mM)

    • TBTA (final concentration ~100 µM)

    • CuSO₄ (final concentration ~1 mM)

    • Note: Always add the CuSO₄ last to avoid premature reaction.

  • Incubation: Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Protein Precipitation:

    • Add 4 volumes of cold methanol to the reaction mixture.

    • Add 1 volume of cold chloroform.

    • Add 3 volumes of water.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes. A protein disk will form at the interface.

    • Carefully remove the aqueous top layer. Add 4 volumes of cold methanol, vortex, and centrifuge again for 10 minutes to pellet the protein.

    • Remove the supernatant and air-dry the pellet briefly.

  • Analysis:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate wavelength for your chosen fluorophore.

Protocol 3: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful proteomic analysis. This protocol outlines a general in-solution digestion workflow after affinity purification of biotin-tagged proteins.

Materials:

  • Biotin-labeled protein lysate (from a click reaction using an Azide-Biotin tag)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and/or urea)

  • Elution buffer (optional, depending on downstream processing)

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAA) for alkylation

  • Trypsin (MS-grade) for digestion

  • Formic acid for quenching

Procedure:

  • Affinity Purification:

    • Incubate the biotin-labeled lysate with streptavidin beads to capture the labeled proteins.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

    • Digestion: Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Peptide Extraction and Cleanup:

    • Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to quench the digestion.

    • Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

    • The cleaned peptides are now ready for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of N-Myristoylglycine and Other Acylated Glycines in Cellular Signaling and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylated glycines are a class of lipid signaling molecules that play crucial roles in various physiological processes. These molecules, characterized by a fatty acid chain linked to a glycine molecule, have garnered significant interest in drug development due to their diverse biological activities. This guide provides a comparative analysis of N-Myristoylglycine against other common acylated glycines, such as N-Palmitoylglycine, N-Stearoylglycine, and N-Oleoylglycine. We will delve into their differential effects on key biological targets, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate molecule for their studies.

Comparative Analysis of Biological Activity

The biological activity of acylated glycines is significantly influenced by the length and saturation of their fatty acid chain. This structural diversity leads to differential targeting of cellular pathways and receptors. Below, we compare the performance of this compound and other acylated glycines in two key biological assays: inhibition of the Glycine Transporter 2 (GlyT2) and induction of brown adipocyte differentiation.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is a critical regulator of glycinergic neurotransmission and a promising target for the treatment of chronic pain. Several acylated glycines have been identified as inhibitors of GlyT2. The table below summarizes the half-maximal inhibitory concentration (IC50) values for various acylated glycines.

CompoundFatty Acid ChainIC50 for GlyT2 Inhibition (µM)
This compound14:0Data not available in the reviewed literature
N-Palmitoylglycine16:0~0.6[1]
N-Stearoylglycine18:0Data not available in the reviewed literature
N-Oleoylglycine18:1 (cis-Δ9)0.5[1]
N-Arachidonyl glycine (NAGly)20:4 (cis-Δ5,8,11,14)~9[1]

Key Findings:

  • N-Oleoylglycine and N-Palmitoylglycine are potent inhibitors of GlyT2, with IC50 values in the sub-micromolar range.[1]

  • The presence of a monounsaturated fatty acid chain (as in N-Oleoylglycine) appears to be favorable for GlyT2 inhibition compared to a polyunsaturated chain (as in N-Arachidonyl glycine).[1]

  • The potency of GlyT2 inhibition is influenced by both the lipid tail and the headgroup of the N-acyl amino acid.

Brown Adipocyte Differentiation

Brown adipose tissue (BAT) plays a crucial role in energy expenditure, making it an attractive target for combating obesity and related metabolic disorders. A recent study identified this compound as a potent inducer of brown adipocyte differentiation.

Experimental Observations:

  • This compound was found to be unique in its ability to induce the differentiation of human preadipocytes into brown adipocytes.

  • Other long-chain acylated glycines, including N-Palmitoylglycine and N-Oleoylglycine, did not induce brown adipocyte differentiation in the same assay.

  • Shorter-chain acylated glycines, such as butyrylglycine and octanoylglycine, also failed to induce browning, suggesting a specific requirement for the myristoyl (14:0) chain.

Signaling Pathways

The diverse biological activities of acylated glycines stem from their interaction with various cellular signaling pathways.

Biosynthesis of Acylated Glycines

The primary pathway for the biosynthesis of N-acyl glycines involves the enzyme Glycine N-acyltransferase (GLYAT). This enzyme catalyzes the conjugation of a fatty acyl-CoA with glycine.

Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA GLYAT Glycine N-acyltransferase (GLYAT) Fatty_Acyl_CoA->GLYAT Glycine Glycine Glycine->GLYAT N_Acylglycine N-Acylglycine GLYAT->N_Acylglycine

Biosynthesis of N-Acylglycines.

Signaling by Specific Acylated Glycines

  • N-Oleoylglycine: This molecule has been shown to stimulate adipogenesis through the activation of the cannabinoid 1 (CB1) receptor and the subsequent activation of the Akt signaling pathway.

N_Oleoylglycine N-Oleoylglycine CB1_Receptor CB1 Receptor N_Oleoylglycine->CB1_Receptor Akt_Signaling Akt Signaling Pathway CB1_Receptor->Akt_Signaling Adipogenesis Adipogenesis Akt_Signaling->Adipogenesis

N-Oleoylglycine Signaling Pathway.

  • N-Palmitoylglycine: This acylated glycine acts as a modulator of calcium influx in sensory neurons. Its effects are sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor (GPCR).

N_Palmitoylglycine N-Palmitoylglycine GPCR GPCR (Pertussis Toxin Sensitive) N_Palmitoylglycine->GPCR Calcium_Influx Calcium Influx GPCR->Calcium_Influx Sensory_Neuron_Modulation Sensory Neuron Modulation Calcium_Influx->Sensory_Neuron_Modulation

N-Palmitoylglycine Signaling Pathway.

Experimental Protocols

GlyT2 Inhibition Assay

Method: Two-electrode voltage-clamp electrophysiology.

Procedure:

  • Oocyte Preparation: Xenopus laevis oocytes are prepared and injected with cRNA encoding human GlyT2.

  • Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a standard recording solution. The membrane potential is clamped at -60 mV.

  • Glycine Application: Glycine is applied to the oocytes to elicit a baseline current mediated by GlyT2.

  • Inhibitor Application: The acylated glycine of interest is co-applied with glycine at various concentrations.

  • Data Analysis: The inhibition of the glycine-induced current is measured, and the IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Brown Adipocyte Differentiation Assay

Method: High-content imaging (HCI) of human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes.

Procedure:

  • Cell Culture: SGBS preadipocytes are cultured in a standard growth medium.

  • Initiation of Differentiation: Differentiation is induced by treating the cells with an induction cocktail.

  • Treatment with Acylated Glycines: The acylated glycines are added to the differentiation medium at various concentrations.

  • Staining: After a set differentiation period (e.g., 11 days), the cells are fixed and stained for lipid droplets (e.g., with LipidTox) and the brown adipocyte marker UCP1 (using a specific antibody). Nuclei are counterstained (e.g., with Hoechst).

  • Imaging and Quantification: The cells are imaged using a high-content imaging system. The extent of differentiation is quantified by measuring the intensity of UCP1 staining and the area of lipid droplets.

Conclusion

This compound exhibits a unique biological activity in promoting brown adipocyte differentiation, a function not shared by other long-chain acylated glycines like N-Palmitoylglycine and N-Oleoylglycine. In contrast, N-Oleoylglycine and N-Palmitoylglycine are potent inhibitors of the Glycine Transporter 2, a target for which the activity of this compound is not yet well-characterized in the reviewed literature. This comparative guide highlights the importance of the fatty acid chain in determining the specific biological functions of acylated glycines. Researchers and drug developers should consider these distinct profiles when selecting an acylated glycine for their specific research or therapeutic application. The provided experimental protocols offer a starting point for further investigation into the fascinating biology of these lipid signaling molecules.

References

N-Myristoylglycine's Role in Brown Adipogenesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the efficacy of N-Myristoylglycine in promoting brown fat development, benchmarked against other known inducers. This guide synthesizes key experimental findings, presents detailed protocols, and visualizes the underlying biological pathways.

Executive Summary

This compound, an endogenous metabolite, has been identified as a potent and specific inducer of brown adipogenesis in human preadipocytes.[1][2][3] This guide provides a comprehensive comparison of this compound with other compounds known to promote the browning of white adipose tissue, including the drug zafirlukast and various natural bioactive compounds. The data presented herein is collated from peer-reviewed studies to facilitate an evidence-based evaluation of this compound's potential in metabolic research and therapeutic development.

Comparative Efficacy in Inducing Brown Adipogenesis

This compound has been shown to effectively induce the differentiation of human Simpson–Golabi–Behmel Syndrome (SGBS) preadipocytes into brown adipocytes.[1][4] Its efficacy is comparable to that of the positive control, zafirlukast, but notably, this compound does not exhibit the cellular toxicity associated with higher concentrations of zafirlukast.

Quantitative Comparison of Key Brown Adipogenesis Markers

The following table summarizes the quantitative effects of this compound and selected alternatives on the expression of key brown adipocyte markers, Uncoupling Protein 1 (UCP1) and Fatty Acid Binding Protein 4 (FABP4).

CompoundCell LineConcentrationChange in UCP1 mRNA ExpressionChange in FABP4 mRNA ExpressionSource
This compound Human SGBS10 µMSignificant IncreaseEnhanced
Zafirlukast (Positive Control) Human SGBS1 µM~55-fold increase~7-fold increase
Rosiglitazone (Positive Control) Human SGBS1 µMData not specifiedData not specified
Palmitoylglycine Human SGBSNot specifiedNo inductionNo induction
Oleoylglycine Human SGBSNot specifiedNo inductionNo induction
Curcumin 3T3-L11, 10, or 20 µMDose-dependent increaseNot specified
Resveratrol 3T3-L1Not specifiedIncreasedNot specified
Quercetin 3T3-L1100 µMIncreasedNot specified
Capsaicin 3T3-L1Not specifiedIncreasedNot specified
Ginsenoside Rb1 3T3-L110 µmol·L–1UpregulatedNot specified
Specificity of this compound

A key finding is the high specificity of this compound in inducing brown adipogenesis. Structurally similar acylglycines, such as palmitoylglycine and oleoylglycine, did not show any browning effect. Furthermore, other lipidated amino acids and glycine conjugation products like benzoylglycine and phenylacetylglycine were also found to be inactive in this regard. This suggests a stringent structural requirement for the activation of the signaling pathways leading to brown adipocyte differentiation.

Signaling Pathways and Mechanisms of Action

This compound is synthesized endogenously from myristic acid and glycine by the enzyme Glycine N-Acyltransferase (GLYAT). The drug zafirlukast was found to promote brown adipogenesis, at least in part, by upregulating GLYAT, leading to increased biosynthesis of this compound. This suggests that this compound may act as a downstream signaling molecule in zafirlukast-induced browning.

Proposed Signaling Pathway for this compound

The following diagram illustrates the proposed mechanism of zafirlukast-induced brown adipogenesis, highlighting the central role of this compound.

N_Myristoylglycine_Pathway Zafirlukast Zafirlukast GLYAT GLYAT (Glycine N-Acyltransferase) Zafirlukast->GLYAT Activates N_Myristoylglycine This compound GLYAT->N_Myristoylglycine Synthesizes Myristic_Acid Myristic Acid Myristic_Acid->GLYAT Glycine Glycine Glycine->GLYAT Brown_Adipogenesis Brown Adipogenesis (UCP1, FABP4 ↑) N_Myristoylglycine->Brown_Adipogenesis Induces

Zafirlukast stimulates brown adipogenesis via this compound synthesis.
Signaling Pathways of Alternative Browning Agents

Many natural compounds promote brown adipogenesis through different signaling pathways, often converging on the activation of key transcriptional regulators like PGC-1α and PPARγ.

Alternative_Pathways Curcumin Curcumin AMPK AMPK Curcumin->AMPK Activates Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Quercetin Quercetin Quercetin->AMPK Activates PGC1a PGC-1α AMPK->PGC1a SIRT1->PGC1a PPARg PPARγ Brown_Adipogenesis Brown Adipogenesis (UCP1 ↑) PPARg->Brown_Adipogenesis Promotes PGC1a->PPARg Co-activates

Alternative compounds often act via AMPK and SIRT1 signaling pathways.

Experimental Protocols

This section provides a summary of the key experimental protocols used in the validation of this compound's effect on brown adipogenesis.

Cell Culture and Differentiation of Human SGBS Preadipocytes
  • Cell Line: Human Simpson–Golabi–Behmel Syndrome (SGBS) preadipocytes.

  • Seeding: Cells are seeded in 384-well plates.

  • Differentiation Induction: Differentiation is induced using a cocktail containing insulin, dexamethasone, and IBMX. The test compounds (this compound, zafirlukast, etc.) are added at the time of induction.

  • Duration: The differentiation process is carried out for a specific number of days (e.g., 11 days for gene expression analysis).

Gene Expression Analysis by qPCR
  • RNA Isolation: Total RNA is extracted from differentiated adipocytes.

  • Reverse Transcription: RNA is reverse-transcribed to cDNA.

  • Quantitative PCR (qPCR): qPCR is performed using specific primers for target genes (e.g., UCP1, FABP4) and a housekeeping gene for normalization.

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Western Blotting
  • Protein Extraction: Total protein is extracted from differentiated cells.

  • SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against target proteins (e.g., UCP1, GLYAT) and a loading control (e.g., GAPDH), followed by secondary antibodies.

  • Detection: Protein bands are visualized and quantified using a suitable imaging system.

Experimental Workflow for this compound Validation

The following diagram outlines the experimental workflow for validating the effect of this compound.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Analysis Preadipocytes SGBS Preadipocytes Differentiation Induce Differentiation + Test Compounds Preadipocytes->Differentiation qPCR Gene Expression (qPCR) (UCP1, FABP4) Differentiation->qPCR Western_Blot Protein Expression (UCP1, GLYAT) Differentiation->Western_Blot Viability_Assay Cell Viability Assay Differentiation->Viability_Assay

Workflow for assessing the impact of compounds on brown adipogenesis.

Conclusion and Future Directions

This compound stands out as a highly specific and non-toxic endogenous molecule for inducing brown adipogenesis in human cells. Its mechanism of action, downstream of GLYAT activation, presents a novel pathway for therapeutic intervention in metabolic diseases. While natural compounds like curcumin and resveratrol also show promise, their effects are often less specific and their mechanisms involve broader signaling pathways.

Future research should focus on:

  • In vivo studies to validate the efficacy and safety of this compound in animal models of obesity and metabolic syndrome.

  • Head-to-head comparative studies of this compound with other browning agents in the same experimental settings.

  • Elucidation of the specific receptor and downstream signaling cascade directly activated by this compound.

This guide provides a foundational comparison based on currently available data. As research in this area progresses, a more direct and comprehensive understanding of the relative potencies and therapeutic windows of these compounds will emerge.

References

A Comparative Analysis of N-Myristoylglycine and Zafirlukast: Unraveling Distinct Mechanisms and Convergent Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of N-Myristoylglycine and the established asthma medication zafirlukast reveals distinct primary mechanisms of action that converge on a novel, shared pathway influencing adipocyte differentiation. While zafirlukast is a well-characterized competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), recent findings indicate that its effects on brown fat differentiation are mediated by the endogenous metabolite, this compound. This guide provides a detailed comparative analysis of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound is a lipidated amino acid that plays a role in protein N-myristoylation, a crucial lipid modification of proteins.[1] This process, catalyzed by N-myristoyltransferase (NMT), involves the attachment of a myristoyl group to the N-terminal glycine of target proteins, influencing their localization and function in various signaling pathways.[2][3] In contrast, zafirlukast's primary therapeutic action in asthma treatment stems from its ability to block the pro-inflammatory effects of cysteinyl leukotrienes by binding to CysLT1R.[4][5]

A pivotal discovery has linked these two molecules, demonstrating that zafirlukast can induce the differentiation of adipocyte precursors into functional brown adipocytes. This effect, however, appears to be independent of its CysLT1R antagonism and is instead mediated by the biosynthesis of this compound.

Quantitative Comparison of Effects

The following tables summarize the key quantitative data comparing the effects of this compound and zafirlukast on brown adipocyte differentiation.

Table 1: Dose-Response Effect on Brown Adipocyte Differentiation
Compound Effective Concentration Range for Browning
This compound0.0001 to 20 µM
ZafirlukastEffective at 2.2 µM
Table 2: Effect on Gene Expression in Adipocytes
Gene Effect of this compound
UCP1 (Uncoupling Protein 1)Induces early gene expression
FABP4 (Fatty Acid Binding Protein 4)Enhances expression
Gene Effect of Zafirlukast
UCP1 (Uncoupling Protein 1)Induces gene expression
FABP4 (Fatty Acid Binding Protein 4)Induces gene expression
Table 3: Cellular Viability
Compound Effect on Cell Viability
This compoundNo impact on cell viability
ZafirlukastToxic at concentrations higher than 2 µM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_zafirlukast Zafirlukast Signaling zafirlukast Zafirlukast cysltr1 CysLT1 Receptor zafirlukast->cysltr1 Antagonizes inflammation Inflammatory Response (Bronchoconstriction, etc.) cysltr1->inflammation Activates leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) leukotrienes->cysltr1 Binds

Figure 1: Zafirlukast's primary mechanism of action as a CysLT1R antagonist.

cluster_nmg This compound Signaling in Browning zafirlukast Zafirlukast glyat Glycine N-Acyltransferase (GLYAT) zafirlukast->glyat Activates nmg This compound glyat->nmg Synthesizes myristoyl_coa Myristoyl-CoA myristoyl_coa->glyat glycine Glycine glycine->glyat preadipocyte Preadipocyte nmg->preadipocyte Induces Differentiation brown_adipocyte Brown Adipocyte preadipocyte->brown_adipocyte Differentiates into

Figure 2: Zafirlukast induces this compound synthesis, leading to brown adipocyte differentiation.

cluster_workflow Experimental Workflow: Adipocyte Differentiation Assay start Plate Preadipocytes (e.g., SGBS cells) treatment Treat with This compound or Zafirlukast start->treatment differentiation Induce Differentiation (Standard Adipogenic Cocktail) treatment->differentiation analysis Analysis differentiation->analysis gene_expression Gene Expression Analysis (qPCR for UCP1, FABP4) analysis->gene_expression lipid_staining Lipid Droplet Staining (e.g., Oil Red O) analysis->lipid_staining viability Cell Viability Assay analysis->viability

Figure 3: A generalized workflow for assessing the effects of compounds on adipocyte differentiation.

Experimental Protocols

N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay for human NMT1 and NMT2 activity.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate (e.g., derived from the N-terminal sequence of a known myristoylated protein like pp60src)

  • 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM)

  • Assay buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton® X-100

  • 96-well black polypropylene microplates

Procedure:

  • Prepare reagent solutions in the assay buffer.

  • In each well of the microplate, combine:

    • 10 µL of a 10% DMSO/water (v/v) solution (for compound screening)

    • 25 µL of myristoyl-CoA solution

    • 50 µL of NMT enzyme solution (final concentration ~6.3 nM)

    • 10 µL of CPM solution (final concentration ~8 µM)

  • Initiate the enzymatic reaction by adding 15 µL of the peptide substrate solution.

  • Monitor the increase in fluorescence intensity over 30 minutes at 1-minute intervals using a microplate reader (excitation 380 nm, emission 470 nm) at 25 °C. The release of Coenzyme A during the myristoylation reaction leads to its reaction with CPM, producing a fluorescent signal.

Brown Adipocyte Differentiation Assay

This protocol is based on the methodology used to assess the effects of zafirlukast and this compound on Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes.

Cell Culture and Differentiation:

  • Culture human SGBS preadipocytes in the appropriate growth medium.

  • To induce differentiation, plate the preadipocytes and treat them with a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of either this compound, zafirlukast, or a vehicle control.

  • Maintain the cells in the differentiation medium for a specified period (e.g., 24 hours for early gene expression analysis or longer for full differentiation).

Analysis:

  • Gene Expression: At desired time points, extract total RNA from the cells. Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of brown adipocyte markers (UCP1) and general adipogenesis markers (FABP4).

  • Lipid Accumulation: For visualization of mature adipocytes, fix the cells and stain for neutral lipid droplets using Oil Red O or a fluorescent lipid stain like LipidTox.

  • Cell Viability: Assess the cytotoxic effects of the compounds using a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Conclusion

The comparative analysis of this compound and zafirlukast highlights a fascinating example of drug repurposing and the discovery of novel biological activities for endogenous metabolites. While their primary molecular targets are distinct—N-myristoyltransferase-mediated protein modification for this compound and CysLT1R for zafirlukast—their effects converge on the induction of brown adipocyte differentiation. Notably, this compound demonstrates a more favorable safety profile in this context, lacking the cellular toxicity observed with higher concentrations of zafirlukast. This guide provides a foundational understanding of their comparative effects, offering valuable insights for future research into therapeutic strategies for metabolic diseases.

References

Unraveling the Diverse Bioactivities of Lipidated Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the differential effects of N-Myristoylglycine and its lipidated counterparts reveals a landscape of nuanced biological activities, with implications for drug development and our understanding of cellular signaling. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers in navigating this promising class of molecules.

Lipidated amino acids, a class of molecules combining the structural features of lipids and amino acids, have garnered significant attention for their diverse roles in cellular processes and their potential as therapeutic agents and drug delivery vehicles. Among these, this compound has emerged as a molecule of particular interest due to its recently discovered role in promoting the differentiation of brown fat cells, a process with significant implications for metabolic health. This guide offers a comparative overview of the biological effects of this compound and other lipidated amino acids, presenting key quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.

Comparative Analysis of Biological Activity

The biological activity of lipidated amino acids is profoundly influenced by the nature of both the fatty acid chain and the amino acid headgroup. These structural variations dictate their solubility, membrane interaction, and ability to bind to specific protein targets, leading to a wide range of cellular responses.

Induction of Brown Adipocyte Differentiation

A key differentiator for this compound is its potent ability to induce the differentiation of brown adipocytes. A recent study systematically compared the effects of various N-acylglycines on this process, revealing the unique activity of the myristoylated form.

Compound Fatty Acid Chain Length Concentration for Maximal UCP1 Expression (µM) Relative UCP1 Expression (Fold Change vs. Vehicle) Cell Viability
This compound C14:0 10 ~4.5 No significant toxicity
N-Palmitoylglycine C16:0 20 ~1.5 No significant toxicity
N-Stearoylglycine C18:0 20 ~1.2 No significant toxicity
N-Oleoylglycine C18:1 20 No significant effect No significant toxicity
N-Butyrylglycine C4:0 100 No significant effect No significant toxicity
N-Octanoylglycine C8:0 100 No significant effect No significant toxicity

Table 1: Comparative effects of N-acylglycines on the differentiation of human brown preadipocytes. Data is synthesized from a study by Long et al. (2022). The study found that this compound was the most potent inducer of UCP1 expression, a key marker of brown adipocyte differentiation, without affecting cell viability at effective concentrations.[1][2]

The data clearly indicates that the 14-carbon saturated fatty acid chain of this compound is optimal for this specific biological activity. Both shorter and longer saturated acyl chains, as well as an unsaturated chain, were significantly less effective or inactive.

General Roles in Drug Delivery and Cellular Interactions

Lipidated amino acids are widely recognized for their ability to enhance the therapeutic potential of various drugs. Conjugation of a lipidated amino acid to a parent drug can increase its lipophilicity, thereby improving its absorption, cellular uptake, and ability to cross biological membranes like the blood-brain barrier.[3] This strategy has been successfully applied to a range of compounds, including antibiotics, anticancer agents, and peptides.[3]

While direct quantitative comparisons of cellular uptake efficiency for a wide range of individual lipidated amino acids are limited in the literature, the general principle is that the length and saturation of the fatty acid chain are key determinants of their interaction with cell membranes.

Experimental Protocols

To facilitate the replication and further investigation of the observed biological effects, detailed experimental methodologies are crucial.

Brown Adipocyte Differentiation Assay

This protocol outlines the key steps for assessing the potential of lipidated amino acids to induce brown adipocyte differentiation.

1. Cell Culture and Differentiation Induction:

  • Human Simpson-Golabi-Behmel Syndrome (SGBS) preadipocytes are cultured in DMEM/F12 medium supplemented with fetal bovine serum, penicillin-streptomycin, biotin, and pantothenate.
  • To induce differentiation, confluent preadipocytes are treated with a differentiation cocktail containing isobutylmethylxanthine (IBMX), dexamethasone, insulin, and a PPARγ agonist (e.g., rosiglitazone) for the initial 4 days.
  • The test compounds (e.g., this compound and other lipidated amino acids) are added to the differentiation medium at various concentrations.

2. Assessment of Differentiation:

  • Quantitative PCR (qPCR): After a set period of differentiation (e.g., 8-12 days), total RNA is extracted from the cells. The expression levels of brown adipocyte marker genes, such as UCP1, PRDM16, and CIDEA, are quantified by qPCR. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
  • Immunofluorescence Staining: Differentiated adipocytes are fixed and stained for UCP1 protein. Lipid droplets are visualized using a neutral lipid stain like Bodipy. Nuclei are counterstained with DAPI.
  • High-Content Imaging: Automated microscopy and image analysis can be used to quantify the number of UCP1-positive cells and the lipid droplet content per cell.

3. Cell Viability Assay:

  • Cell viability in the presence of the test compounds is assessed using a standard method such as the MTT or CellTiter-Glo assay to ensure that the observed effects on differentiation are not due to cytotoxicity.[2]

General Assay for N-Acyl Amino Acid Activity

For assessing the broader biological activities of lipidated amino acids, several standard assays can be employed.

  • cAMP Assay: To determine if a lipidated amino acid acts on a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity, intracellular cyclic AMP (cAMP) levels can be measured using commercially available ELISA or HTRF-based kits.

  • Calcium Mobilization Assay: For lipidated amino acids that may activate GPCRs coupled to phospholipase C, changes in intracellular calcium concentration can be monitored using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of lipidated amino acids are mediated by their interaction with specific cellular components, leading to the activation of distinct signaling pathways.

This compound and Brown Adipocyte Differentiation

This compound promotes brown adipocyte differentiation, a process orchestrated by a complex network of transcription factors and signaling molecules. While the precise molecular target of this compound in this context is still under investigation, the downstream effects involve the upregulation of key brown fat-specific genes.

Brown_Adipocyte_Differentiation cluster_extracellular Extracellular cluster_cellular Preadipocyte This compound This compound Unknown_Receptor Putative Receptor/Target This compound->Unknown_Receptor Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade Transcription_Factors Upregulation of Key Transcription Factors (e.g., PRDM16, PGC-1α) Signaling_Cascade->Transcription_Factors Gene_Expression Increased Expression of Brown Fat Genes (e.g., UCP1) Transcription_Factors->Gene_Expression Brown_Adipocyte Differentiated Brown Adipocyte Gene_Expression->Brown_Adipocyte

This compound induced brown fat differentiation pathway.
General Signaling of N-Acyl Amino Acids via GPCRs

Many N-acyl amino acids, particularly those with longer, unsaturated fatty acid chains, are known to interact with various G-protein coupled receptors, leading to diverse downstream signaling events.

GPCR_Signaling cluster_downstream Downstream Signaling Lipidated_AA N-Acyl Amino Acid GPCR GPCR (e.g., GPR55, GPR119) Lipidated_AA->GPCR G_Protein G-Protein Activation (Gαq, Gαs) GPCR->G_Protein Effector_Enzymes Effector Enzyme Modulation (PLC, Adenylyl Cyclase) G_Protein->Effector_Enzymes Second_Messengers Second Messenger Production (IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Cellular_Response Cellular Response (e.g., Ca2+ release, gene expression) Second_Messengers->Cellular_Response

General GPCR signaling pathway for N-acyl amino acids.
Experimental Workflow for Comparative Analysis

The systematic comparison of lipidated amino acids requires a well-defined experimental workflow to ensure robust and reproducible data.

Experimental_Workflow Start Start: Synthesize or Procure Lipidated Amino Acids Cell_Culture Culture Target Cells (e.g., Preadipocytes, Cancer Cells) Start->Cell_Culture Treatment Treat Cells with a Range of Lipidated Amino Acid Concentrations Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Biological Assays: - Gene/Protein Expression - Cell Viability - Signaling Pathway Activation Incubation->Assay Data_Analysis Analyze and Quantify Results Assay->Data_Analysis Comparison Compare the Potency and Efficacy of Different Lipidated Amino Acids Data_Analysis->Comparison End End: Identify Lead Compounds Comparison->End

Workflow for comparing lipidated amino acid bioactivity.

References

Validating the On-Target Effects of N-Myristoylglycine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the on-target effects of N-Myristoylglycine in cellular models. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate rigorous scientific inquiry.

This compound, an endogenous N-acylglycine, has been identified as a potent inducer of brown adipocyte differentiation. Its synthesis is induced by the leukotriene receptor antagonist, zafirlukast, through the action of Glycine N-Acyltransferase (GLYAT). Validating that the observed cellular effects of this compound are due to its interaction with a specific molecular target is critical for its development as a potential therapeutic agent. This guide compares this compound with alternative molecules and outlines key experimental approaches for target validation.

Comparative Analysis of this compound and Alternatives

To validate the on-target effects of this compound, it is essential to compare its activity with structurally similar but inactive molecules, as well as with compounds that target related pathways, such as N-myristoyltransferase (NMT) inhibitors.

Table 1: Comparison of Acylated Glycines on Brown Adipocyte Differentiation
CompoundStructureConcentration Range TestedEffect on UCP1 ExpressionReference
This compound Myristoyl-Gly0.1 µM - 20 µMSignificant Induction[1]
PalmitoylglycinePalmitoyl-GlyNot specifiedNo Induction[1]
OleoylglycineOleoyl-GlyNot specifiedNo Induction[1]
ButyrylglycineButyryl-GlyNot specifiedNo Induction[1]
OctanoylglycineOctanoyl-GlyNot specifiedNo Induction[1]

This comparative analysis demonstrates the specificity of the myristoyl group in inducing the brown fat phenotype, a key aspect of validating its on-target effect. The lack of activity from other acylated glycines suggests a specific molecular recognition mechanism for this compound.

Table 2: Comparison of this compound with an NMT Inhibitor

While this compound's primary synthesis pathway is via GLYAT, its structural similarity to myristoylated proteins warrants investigation into its potential interaction with N-myristoyltransferases (NMTs). Comparing its effects with a known NMT inhibitor can help elucidate its mechanism of action.

FeatureThis compound DDD85646 (NMT Inhibitor)
Primary Mechanism Induces brown adipocyte differentiation.Inhibits N-myristoylation of proteins.
Reported Cellular Effect Increased UCP1 expression and mitochondrial activity in preadipocytes.Disruption of membrane localization of myristoylated proteins.
Target Engagement Assay Cellular Thermal Shift Assay (CETSA) to identify potential binding partners.Biochemical assays measuring NMT activity; CETSA for target engagement.
Expected Outcome of On-Target Validation Specific thermal stabilization of a target protein involved in brown fat differentiation.Inhibition of protein myristoylation leading to downstream cellular effects.

Experimental Protocols for On-Target Validation

To rigorously validate the on-target effects of this compound, a combination of cellular and biophysical assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess direct target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture human preadipocytes (e.g., Simpson-Golabi-Behmel Syndrome cells) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized proteins) from the aggregated proteins.

  • Protein Analysis by Western Blot:

    • Collect the supernatant and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with a primary antibody against the putative target protein.

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the melting curve of the target protein in the presence and absence of this compound.

Competitive Profiling with Clickable Probes

This chemical proteomics approach can identify the direct binding partners of this compound.

Protocol:

  • Synthesis of a Clickable this compound Probe:

    • Synthesize an analog of this compound containing a clickable handle (e.g., an alkyne or azide group) that does not significantly alter its biological activity.

  • Cell Treatment and Lysis:

    • Treat cells with the clickable probe or a control compound.

    • Lyse the cells under non-denaturing conditions.

  • Click Chemistry and Affinity Purification:

    • Perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-bound proteins.

    • Enrich the biotin-tagged protein complexes using streptavidin-coated beads.

  • Protein Identification by Mass Spectrometry:

    • Elute the bound proteins and digest them into peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that specifically interact with the this compound probe.

Visualizing the Cellular Pathways

Signaling Pathway of this compound Induction and Action

The following diagram illustrates the known pathway of this compound synthesis induced by zafirlukast and its subsequent effect on brown adipocyte differentiation.

N_Myristoylglycine_Pathway Zafirlukast Zafirlukast GLYAT GLYAT (Glycine N-Acyltransferase) Zafirlukast->GLYAT induces expression NMG This compound GLYAT->NMG catalyzes synthesis Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMG Glycine Glycine Glycine->NMG Preadipocyte Preadipocyte NMG->Preadipocyte acts on Brown_Adipocyte Brown Adipocyte Preadipocyte->Brown_Adipocyte differentiates into UCP1 UCP1 Expression Brown_Adipocyte->UCP1 Mitochondrial_Activity Increased Mitochondrial Activity Brown_Adipocyte->Mitochondrial_Activity

Caption: Zafirlukast induces GLYAT, leading to this compound synthesis and brown adipocyte differentiation.

Experimental Workflow for CETSA

The diagram below outlines the key steps in the Cellular Thermal Shift Assay for validating target engagement.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment heat_challenge Heat Challenge (Temperature Gradient) treatment->heat_challenge lysis Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Western Blot Analysis of Target Protein supernatant->analysis end End: Determine Melting Curve analysis->end

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) for target validation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.